EAI045
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Binding Site of EAI045 on EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAI045 is a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket. This unique mechanism of action allows it to overcome resistance to third-generation TKIs mediated by mutations such as C797S. This technical guide provides an in-depth analysis of the allosteric binding site of this compound on EGFR, including detailed structural insights, quantitative binding data, and the experimental protocols used for its characterization.
Introduction to this compound and Allosteric Inhibition
The development of tyrosine kinase inhibitors has revolutionized the treatment of non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and subsequently C797S, limits the long-term efficacy of these drugs. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a promising strategy to overcome this challenge.[1][2]
This compound is a potent and selective allosteric inhibitor that targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[3][4] It is most effective against EGFR harboring the L858R/T790M mutations and, notably, retains activity against the L858R/T790M/C797S mutant, which is resistant to all currently approved EGFR TKIs.[4] this compound's mechanism relies on binding to an inactive conformation of the EGFR kinase, thereby preventing its activation.[4][5]
The this compound Allosteric Binding Site
The binding site for this compound on EGFR was elucidated through X-ray crystallography.[4][6] The crystal structure reveals that this compound binds to an allosteric pocket created by the outward displacement of the regulatory αC-helix in an inactive kinase conformation.[4][7] This pocket is located adjacent to the ATP binding site.[8]
The key features of the this compound binding site are:
-
Formation: The site is not present in the active conformation of the kinase and is only accessible when the αC-helix is displaced.
-
Selectivity: The conformation of this pocket differs between wild-type and mutant EGFR, which is a key determinant of this compound's selectivity. The T790M mutation, in particular, favors the inactive conformation that this compound binds to.[9]
-
Key Interacting Residues: Structural studies have identified several amino acid residues that form critical interactions with this compound.[4][9] The aminothiazole group of this compound inserts itself between the mutant gatekeeper residue (Methionine at position 790) and Lysine 745.[4] The phenyl substituent of the inhibitor extends into a hydrophobic cleft, making contact with Leu777 and Phe856.[4] Asp855 has also been identified as a discriminating residue for binding.[9]
Quantitative Binding and Activity Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Metric | Value | ATP Concentration |
| EGFR (Wild-Type) | Biochemical | IC50 | 1.9 µM | 10 µM |
| EGFR L858R | Biochemical | IC50 | 19 nM | 10 µM |
| EGFR T790M | Biochemical | IC50 | 0.19 µM | 10 µM |
| EGFR L858R/T790M | Biochemical | IC50 | 2-3 nM | 10 µM / 1 mM |
| H1975 (L858R/T790M) | Cellular | EC50 | 2 nM | N/A |
| Ba/F3 (L858R/T790M) | Cellular | IC50 | ~10 nM | N/A |
Table 1: Biochemical and Cellular Potency of this compound.[3][10][11]
| Cell Line | EGFR Status | Effect of this compound (10 µM) |
| H1975 | L858R/T790M | No anti-proliferative effect as a single agent.[3][4] |
| H3255 | L858R | No anti-proliferative effect as a single agent.[3][11] |
| HaCaT | Wild-Type | No inhibition of EGFR phosphorylation.[3][10] |
Table 2: Cellular Activity of Single-Agent this compound.[3][4][10][11]
Signaling Pathway and Mechanism of Action
This compound functions by stabilizing an inactive conformation of the EGFR kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
References
- 1. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crystal structure of EGFR T790M/C797S/V948R in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
EAI045: A Technical Guide to Selectivity for EGFR T790M and C797S Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of EAI045, a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to overcome acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs), particularly those driven by the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation covalent inhibitors.
Core Mechanism of Action: An Allosteric Approach
Unlike traditional ATP-competitive TKIs, this compound is an allosteric inhibitor that binds to a novel pocket on the EGFR kinase domain, remote from the ATP-binding site.[1][2] This binding site is created by the outward displacement of the regulatory C-helix in an inactive conformation of the kinase.[3] This non-ATP-competitive mechanism is fundamental to its ability to inhibit EGFR mutants that have developed resistance by increasing their affinity for ATP (e.g., T790M).[3]
A critical aspect of this compound's activity is its synergistic relationship with cetuximab, a monoclonal antibody that blocks EGFR dimerization.[1][3] As a single agent, this compound's efficacy is limited because, in an active EGFR dimer, the allosteric binding pocket is not equally accessible on both kinase subunits.[1][3] By preventing dimerization, cetuximab renders both subunits of the receptor uniformly susceptible to inhibition by this compound, leading to a profound anti-tumor effect.[1][3]
Quantitative Selectivity and Potency
This compound demonstrates exquisite selectivity for mutant forms of EGFR over the wild-type (WT) receptor, minimizing potential toxicity. This selectivity is evident in both biochemical and cell-based assays.
Biochemical Inhibition Data
The inhibitory activity of this compound has been quantified against various recombinant EGFR kinase domains. The data clearly shows a strong preference for the double mutant L858R/T790M.
| EGFR Variant | ATP Concentration | IC50 (µM) |
| Wild Type | 10 µM | 1.9 |
| L858R | 10 µM | 0.019 |
| T790M | 10 µM | 0.19 |
| L858R/T790M | 10 µM | 0.002 |
| L858R/T790M | 1 mM | 0.003 |
Table 1: Biochemical IC50 values of this compound against different EGFR variants. Data compiled from multiple sources.[3][4]
Notably, this compound maintains its low-nanomolar potency against the L858R/T790M mutant even at a high, physiologically relevant ATP concentration of 1 mM, highlighting its non-ATP-competitive nature.[3] It exhibits approximately 1,000-fold greater selectivity for the L858R/T790M mutant over wild-type EGFR.[3][4]
Cell-Based Activity
In cellular contexts, this compound effectively inhibits the phosphorylation of mutant EGFR.
| Cell Line | EGFR Status | Assay | EC50 |
| H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | 2 nM |
| HaCaT | Wild Type | EGFR Y1173 Phosphorylation | No inhibition |
Table 2: Cell-based EC50 values of this compound. Data shows potent inhibition of phosphorylation in mutant cells with no effect on wild-type cells.[1][3][4]
Crucially, because this compound does not interact with the C797 residue, its efficacy is unaffected by the C797S mutation.[2] In combination with cetuximab, this compound effectively suppresses the growth of tumors driven by the L858R/T790M/C797S triple mutant, which is resistant to all third-generation EGFR TKIs.[1][3]
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and potency of this compound.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the EGFR kinase domain.
-
Enzyme and Substrate Preparation : Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, L858R/T790M) are purified. A generic tyrosine kinase substrate, such as Poly(Glu:Tyr 4:1), is used.[5]
-
Reaction Setup : The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the specific EGFR enzyme, the substrate, kinase assay buffer, and a specific concentration of ATP (e.g., 10 µM or 1 mM).[3][4]
-
Inhibitor Addition : this compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Detection : Kinase activity is measured by quantifying the amount of ATP consumed, which is inversely proportional to the amount of light generated in a luminescent readout. Reagents like Kinase-Glo® or ADP-Glo™ are commonly used for this purpose.[5][6]
-
Data Analysis : The luminescence data is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Cell-Based EGFR Phosphorylation Assay (EC50 Determination)
This assay measures the ability of this compound to inhibit EGFR autophosphorylation within a cellular environment.
-
Cell Culture : Human cancer cell lines with specific EGFR mutations (e.g., H1975 with L858R/T790M) and wild-type EGFR (e.g., HaCaT keratinocytes) are seeded in 96-well tissue culture plates and grown overnight.[1][7]
-
Compound Treatment : Cells are treated with serial dilutions of this compound for a specified duration (e.g., 2-4 hours).
-
Cell Stimulation (Optional) : In some experiments, cells are stimulated with EGF to induce robust receptor phosphorylation.
-
Fixing and Permeabilization : The culture medium is removed, and cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a reagent like methanol or Triton X-100 to allow antibody access to intracellular proteins.[7][8]
-
Immunostaining : The wells are blocked, then incubated with a primary antibody specific for a phosphorylated EGFR residue (e.g., Phospho-EGFR Tyr1068 or Tyr1173).[1][9] Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.[7]
-
Detection : A colorimetric (e.g., TMB) or fluorometric substrate is added. The signal, which is proportional to the amount of phosphorylated EGFR, is read using a microplate reader.[7]
-
Data Analysis : The dose-response curve is plotted, and the EC50 value is determined. Total EGFR levels are often measured in parallel wells for normalization.
In Vivo Xenograft Mouse Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism, often in combination with cetuximab.
-
Model System : Genetically engineered mouse models or xenograft models are used. For xenografts, human cancer cells harboring relevant EGFR mutations (e.g., L858R/T790M or L858R/T790M/C797S) are implanted subcutaneously into immunocompromised mice.[1][3]
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., ~50-100 mm³).[10]
-
Treatment Groups : Mice are randomized into several treatment groups:
-
Dosing and Monitoring : The agents are administered on a defined schedule (e.g., daily for this compound, twice weekly for cetuximab). Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis : The experiment concludes after a set period (e.g., 4 weeks) or when tumors in the control group reach a predetermined size. Tumor volumes are compared across the different treatment groups to determine efficacy.[3] Results consistently show that while this compound alone has minimal effect, the combination with cetuximab leads to significant tumor regression.[1][3]
Visualized Pathways and Workflows
This compound Mechanism of Action on Resistant EGFR
Caption: Mechanism of synergistic inhibition by this compound and Cetuximab on resistant EGFR mutants.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Step-by-step workflow for determining the EC50 of this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
EAI045: A Fourth-Generation Allosteric EGFR Tyrosine Kinase Inhibitor for Overcoming Drug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of resistance mechanisms, notably the T790M and C797S mutations, has limited the long-term efficacy of existing therapies. EAI045 is a novel, fourth-generation EGFR TKI designed to address these challenges. Unlike its predecessors that target the ATP-binding site of the EGFR kinase domain, this compound is an allosteric inhibitor, binding to a distinct site and offering a different mechanism to overcome resistance.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[2][4] It specifically targets EGFR harboring activating mutations, such as L858R, and is particularly effective against the T790M and C797S resistance mutations.[5][6] The binding of this compound to an allosteric site, remote from the ATP-binding pocket, induces a conformational change in the kinase domain.[3] This change displaces the regulatory C-helix, locking the kinase in an inactive state and thereby inhibiting its downstream signaling.[2][3]
A critical aspect of this compound's activity is its synergy with cetuximab, a monoclonal antibody that targets the extracellular domain of EGFR and prevents its dimerization.[2][3] In its monomeric state, the allosteric binding pocket for this compound is accessible. However, upon EGFR dimerization, a process essential for kinase activation, the conformation of one of the kinase domains in the asymmetric dimer obscures this pocket.[2] Cetuximab, by inhibiting dimerization, ensures that both EGFR protomers remain in a conformation susceptible to this compound binding, thus dramatically enhancing its inhibitory effect in vivo.[2][3]
Signaling Pathway of EGFR and this compound Inhibition
The following diagram illustrates the EGFR signaling pathway and the mechanism of inhibition by this compound in combination with cetuximab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of EAI045 in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI045 is a fourth-generation, allosteric inhibitor of the epidermal growth factor receptor (EGFR), a critical target in the treatment of non-small cell lung cancer (NSCLC).[1][2] Unlike previous generations of EGFR inhibitors that bind to the ATP-binding site, this compound targets a distinct allosteric pocket.[3][4] This novel mechanism of action allows it to overcome resistance mediated by the T790M and C797S mutations in EGFR, which are common mechanisms of failure for earlier-generation tyrosine kinase inhibitors (TKIs).[1][2][5] Preclinical studies have demonstrated the potential of this compound, particularly in combination with the EGFR-dimerization-blocking antibody cetuximab, to effectively treat lung cancers harboring these resistant mutations.[4][5][6] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[3][4] Its binding to an allosteric site, created by the displacement of the regulatory C-helix in an inactive kinase conformation, confers selectivity for mutant forms of EGFR over the wild-type receptor.[4] A key aspect of this compound's activity is its synergy with cetuximab.[4][6] While this compound alone can inhibit the L858R/T790M mutant form of EGFR in vitro, it is not effective in vivo as a single agent.[5] This is because EGFR activation requires the formation of an asymmetric dimer, and in this conformation, the allosteric binding pocket for this compound is not equally accessible on both subunits.[3] Cetuximab, by blocking EGFR dimerization, renders the kinase uniformly susceptible to this compound, leading to a potent synergistic anti-tumor effect.[3][4][6]
In Vitro Studies
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays, with IC50 and EC50 values determined against different EGFR genotypes and in different cell lines.
| Target/Assay | EGFR Genotype | Cell Line | Metric | Value (nM) | Reference |
| EGFR Kinase Assay | Wild-Type | - | IC50 | 1900 | [1] |
| EGFR Kinase Assay | L858R | - | IC50 | 19 | [1] |
| EGFR Kinase Assay | T790M | - | IC50 | 190 | [1] |
| EGFR Kinase Assay | L858R/T790M | - | IC50 | 2 | [1] |
| EGFR Kinase Assay | L858R/T790M | - | IC50 | 3 | [7] |
| EGFR Autophosphorylation (Y1173) | L858R/T790M | H1975 | EC50 | 2 | [7] |
| Cell Proliferation (with Cetuximab) | L858R/T790M | Ba/F3 | IC50 | ~10 | [6] |
Experimental Protocols
Cell Lines and Culture:
-
H1975: Human NSCLC cell line harboring the L858R/T790M EGFR mutations.
-
H3255: Human NSCLC cell line with the L858R EGFR mutation.[1]
-
HaCaT: Human keratinocyte cell line expressing wild-type EGFR.[1][7]
-
Ba/F3: Pro-B cell line engineered to express various EGFR mutants (e.g., L858R/T790M, exon19del/T790M, L858R/T790M/C797S).[6]
-
Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
Biochemical Kinase Assays:
-
The inhibitory activity of this compound against purified EGFR kinase domains (wild-type and mutants) is assessed.
-
Assays are typically performed in the presence of a specific ATP concentration (e.g., 10 µM or 1 mM) to determine the IC50 values.[1]
Cellular Phosphorylation Assays:
-
To determine the cellular potency of this compound, its effect on EGFR autophosphorylation is measured.
-
H1975 cells are treated with varying concentrations of this compound.
-
Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated EGFR (e.g., pY1173) and total EGFR.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[7]
Cell Proliferation Assays:
-
The anti-proliferative effect of this compound, alone or in combination with cetuximab, is evaluated.
-
Cells (e.g., H1975, H3255, HaCaT, or engineered Ba/F3 cells) are seeded in 384-well plates.[7]
-
Serial dilutions of this compound (and a fixed concentration of cetuximab, e.g., 10 µg/ml) are added to the cells.[6][7]
-
Cell viability is measured after a 3-day incubation period using a commercially available assay, such as CellTiter-Glo.[8]
-
The IC50 values are then determined.
In Vivo Studies
Quantitative Data: Efficacy and Pharmacokinetics
The in vivo efficacy of this compound, primarily in combination with cetuximab, has been demonstrated in mouse models of EGFR-mutant lung cancer. Pharmacokinetic profiling has also been conducted to understand its absorption, distribution, metabolism, and excretion.
Efficacy in Genetically Engineered Mouse Models (GEMMs)
| Mouse Model | Treatment Group | Outcome | Reference |
| L858R/T790M Mutant Tumors | This compound alone | No response | [1][7] |
| L858R/T790M Mutant Tumors | Cetuximab alone | Minimal response | [6] |
| L858R/T790M Mutant Tumors | This compound + Cetuximab | Remarkable tumor regression | [1][6][7] |
| Exon19del/T790M Mutant Tumors | This compound + Cetuximab | No inhibition | [6] |
| L858R/T790M/C797S Mutant Tumors | This compound + Cetuximab | Marked tumor shrinkage | [6][7] |
Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing | Reference |
| Maximal Plasma Concentration (Cmax) | 0.57 µM | 20 mg/kg (oral) | [4][7] |
| Half-life (t1/2) | 2.15 h | 20 mg/kg (oral) | [4][7] |
| Oral Bioavailability | 26% | 20 mg/kg | [4][7] |
Experimental Protocols
Animal Models:
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express specific EGFR mutations (e.g., L858R/T790M, exon19del/T790M, or L858R/T790M/C797S) that develop lung tumors.[6]
-
Xenograft Models: Immunocompromised mice (e.g., nude mice) subcutaneously implanted with human NSCLC cell lines (e.g., H1975).[9][10]
Treatment Regimen:
-
This compound: Administered orally, for example, at a dose of 60 mg/kg.[7]
-
Cetuximab: Administered intraperitoneally.
-
Treatment is typically initiated when tumors reach a certain volume.
Efficacy Assessment:
-
Tumor volumes are measured regularly, often using magnetic resonance imaging (MRI).[6]
-
The change in tumor volume over time is plotted for each treatment group to assess efficacy. Waterfall plots are often used to visualize the response of individual tumors.[6]
Pharmacodynamic Studies:
-
To confirm target engagement in vivo, tumors are harvested from treated mice.
-
Tumor lysates are analyzed by Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK, AKT).[4]
Pharmacokinetic Studies:
-
This compound is administered to mice (e.g., orally at 20 mg/kg).[4][7]
-
Blood samples are collected at various time points.
-
The concentration of this compound in the plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine key pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in combination with cetuximab.
Caption: Mechanism of this compound and Cetuximab on EGFR Signaling.
Experimental Workflow
The diagram below outlines a typical preclinical evaluation workflow for a novel therapeutic agent like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for NSCLC, particularly for patients who have developed resistance to existing EGFR TKIs. Its unique allosteric mechanism of action and the profound synergy observed with cetuximab offer a promising strategy to overcome the challenges of T790M and C797S-mediated resistance. The detailed in vitro and in vivo studies have provided a solid foundation for its continued investigation and potential translation to the clinical setting. Further research will be crucial to fully elucidate its efficacy and safety profile in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Microsecond-timescale MD simulation of EGFR minor mutation predicts the structural flexibility of EGFR kinase core that reflects EGFR inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: EAI045 In Vitro Assay Using H1975 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction EAI045 is a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that selectively targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[1][2] It binds to an allosteric site created by the inactive conformation of the EGFR kinase domain.[2] The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) line that is a critical model for studying EGFR-targeted therapies.[3][4][5] These cells harbor two key mutations in the EGFR gene: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20.[4][5][6] The T790M mutation confers resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This makes the H1975 cell line an essential tool for evaluating next-generation inhibitors like this compound.[5]
While this compound potently inhibits the autophosphorylation of the L858R/T790M mutant EGFR in biochemical assays (IC50 = 3 nM) and in H1975 cells (EC50 = 2 nM for Y1173 phosphorylation), it shows minimal anti-proliferative effects when used as a single agent.[1][2][7] Its efficacy is dramatically enhanced when used in combination with an antibody therapeutic, such as cetuximab, which blocks EGFR dimerization.[2] This protocol details the in vitro evaluation of this compound in H1975 cells, focusing on cell viability and the analysis of EGFR pathway signaling.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway in H1975 cells, which is constitutively activated by the L858R mutation. The T790M mutation provides resistance to traditional TKIs. This compound acts on an allosteric site, inhibiting the kinase activity of this dual-mutant EGFR, particularly when dimerization is blocked.
Experimental Workflow
The overall workflow involves culturing H1975 cells, treating them with this compound (alone or in combination), and subsequently performing assays to measure cell viability and protein phosphorylation to assess target engagement and downstream effects.
Experimental Protocols
H1975 Cell Culture and Maintenance
NCI-H1975 cells are adherent and grow in clusters. Proper cell culture technique is essential for reproducible results.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 25 mM HEPES, and 1.0 mM Sodium Pyruvate.[1][8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging:
-
Passage cells when they reach 80-90% confluency, typically every 3-4 days.[8]
-
Aspirate the old medium and wash the cell monolayer once with sterile 1X PBS.
-
Add 1-2 mL of a dissociation reagent (e.g., Trypsin-EDTA or TrypLE) to the T-75 flask and incubate for 2-3 minutes at 37°C, or until cells detach.[3]
-
Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
-
Materials:
-
H1975 cells
-
Complete growth medium
-
This compound (dissolved in DMSO) and Cetuximab (if applicable)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Trypsinize and count H1975 cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 100 µM.[1]
-
Aspirate the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 72 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Western Blotting for EGFR Pathway Analysis
Western blotting is used to detect the levels of total and phosphorylated proteins to confirm this compound's effect on EGFR and its downstream signaling pathways (PI3K/AKT and RAS/RAF/MEK/ERK).[5][11]
-
Materials:
-
H1975 cells
-
6-well plates
-
This compound and other compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: p-EGFR (Y1173), Total EGFR, p-AKT (S473), Total AKT, p-ERK1/2 (T202/Y204), Total ERK1/2, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ H1975 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize to the loading control.[12]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present results from the cell viability and western blot experiments.
Table 1: Anti-proliferative Activity of this compound in H1975 Cells
| Compound | Treatment Condition | IC50 (µM) |
| This compound | Single Agent | > 10[2] |
| Cetuximab | Single Agent | > 10 |
| This compound + Cetuximab | Combination (1 µg/mL) | 0.5 (Hypothetical) |
Table 2: Densitometry Analysis of Western Blot Results (Relative Protein Phosphorylation)
| Treatment (24h) | p-EGFR / Total EGFR | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.35 | 0.85 | 0.90 |
| This compound (1 µM) + Cetuximab (1 µg/mL) | 0.05 | 0.20 | 0.25 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCI-H1975 Cell Line - Creative Biogene [creative-biogene.com]
- 4. accegen.com [accegen.com]
- 5. cytion.com [cytion.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing EGFR Phosphorylation after EAI045 Treatment
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have been effective, resistance often develops, commonly through secondary mutations like T790M and C797S.[3] EAI045 is a fourth-generation, allosteric inhibitor designed to overcome this resistance.[3] It selectively targets certain EGFR mutants while sparing the wild-type receptor.[4][5]
These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound by measuring its impact on EGFR phosphorylation. Accurate and robust measurement of EGFR phosphorylation is critical for determining the compound's on-target activity, dose-response relationship, and synergistic potential with other agents.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to a pocket created by the displacement of the regulatory C-helix in an inactive conformation of the EGFR kinase.[6] This mechanism is distinct from ATP-competitive TKIs. This compound is particularly effective against EGFR mutants like L858R/T790M and the triple mutant L858R/T790M/C797S.[3]
Interestingly, this compound alone potently decreases but does not completely abolish EGFR autophosphorylation.[5][6] Its efficacy is dramatically enhanced when used in combination with cetuximab, a monoclonal antibody that prevents EGFR dimerization.[3][6] This synergistic effect renders the kinase more susceptible to the allosteric inhibition by this compound.[4]
Caption: this compound allosterically inhibits EGFR, with synergy from Cetuximab.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against various forms of EGFR and its effect on cellular phosphorylation.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC₅₀ | EGFR (Wild Type) at 10 µM ATP | 1.9 µM | [5] |
| EGFR L858R at 10 µM ATP | 19 nM | [5] | |
| EGFR T790M at 10 µM ATP | 190 nM | [5] | |
| EGFR L858R/T790M at 10 µM ATP | 2 nM | [5] | |
| Cellular EC₅₀ | Inhibition of pY1173 in H1975 cells (L858R/T790M) | 2 nM | [4][6] |
| Cell Proliferation | Anti-proliferative effect in H1975 & H3255 cells | No effect up to 10 µM | [4][6] |
Experimental Protocols
Three primary methods are recommended for assessing EGFR phosphorylation following this compound treatment: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.
Protocol 1: Western Blotting for Phospho-EGFR
Western blotting is a semi-quantitative method ideal for visualizing changes in the phosphorylation state of EGFR at specific sites.
Methodology
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1975 NSCLC line) at a density that will result in 70-80% confluency at the time of lysis.
-
Starve cells in serum-free media for 12-24 hours to reduce basal EGFR activity.
-
Treat cells with varying concentrations of this compound (and/or Cetuximab) for a specified time (e.g., 3 hours).[6] Include vehicle (e.g., DMSO) and positive (e.g., EGF stimulation) controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation).
-
Scrape cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068 or Y1173) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-Actin.[8]
-
Caption: Standard workflow for Western blot analysis of pEGFR.
Protocol 2: ELISA for Phospho-EGFR
ELISA provides a more quantitative assessment of EGFR phosphorylation and is suitable for higher throughput screening. A sandwich ELISA format is commonly used.[9]
Methodology
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for total EGFR.[10]
-
-
Sample Preparation:
-
Culture, treat, and lyse cells as described in the Western Blot protocol (Steps 1-2).
-
Dilute cell lysates to a final protein concentration within the assay's detection range.
-
-
Assay Procedure:
-
Add standards and diluted cell lysates to the appropriate wells. Incubate for 2-3 hours at room temperature to allow total EGFR to bind to the capture antibody.
-
Wash the wells thoroughly with the provided wash buffer.
-
Add the detection antibody, which is specific for the phosphorylated residue of interest (e.g., anti-pEGFR Y1173). This antibody is often biotinylated. Incubate for 1-2 hours.
-
Wash the wells thoroughly.
-
Add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.
-
Wash the wells thoroughly.
-
-
Signal Development and Reading:
-
Add a colorimetric substrate (e.g., TMB). A color will develop in proportion to the amount of phosphorylated EGFR.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the standards.
-
Calculate the concentration of phospho-EGFR in each sample. Normalize this value to the total protein concentration of the lysate.
-
Caption: Key steps in a sandwich ELISA for phospho-EGFR quantification.
Protocol 3: Mass Spectrometry for Phospho-EGFR Profiling
Mass spectrometry (MS) offers an unbiased, highly sensitive, and comprehensive method to identify and quantify multiple phosphorylation sites on EGFR simultaneously.[11][12]
Methodology
-
EGFR Immunoprecipitation (IP):
-
Culture, treat, and lyse cells as previously described. Use a non-denaturing lysis buffer to preserve protein integrity.
-
Incubate the cell lysate with an anti-EGFR antibody conjugated to magnetic or agarose beads to isolate EGFR.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Elute the captured EGFR or perform an on-bead digestion using trypsin to cleave the protein into smaller peptides.
-
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are often low in abundance, enrich them from the peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence and the precise location of the phosphate group (MS2 scan).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify the EGFR phosphopeptides.
-
Perform label-free quantification or use isotopic labeling methods to compare the relative abundance of each phosphopeptide between different treatment conditions.[11]
-
Caption: Workflow for mass spectrometry-based phosphoproteomic analysis of EGFR.
EGFR Signaling Pathways
Activation of EGFR triggers multiple downstream signaling cascades that regulate critical cellular processes. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly controls cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[14][15] Assessing the phosphorylation status of key nodes in these pathways (e.g., p-ERK, p-AKT) can provide further insight into the functional consequences of this compound treatment.
Caption: Key downstream pathways affected by EGFR activation and inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Human EGFR (Phospho) [pY1068] ELISA Kit (KHR9081) - Invitrogen [thermofisher.com]
- 10. PathScan® Phospho-EGF Receptor (Tyr1068) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Mass Spectrometry Mapping of Epidermal Growth Factor Receptor Phosphorylation Related to Oncogenic Mutations and Tyrosine Kinase Inhibitor Sensitivity - American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for EAI045 Formulation for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
EAI045 is a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It exhibits high selectivity for certain drug-resistant EGFR mutants, including those with the T790M and C797S mutations, while sparing the wild-type receptor.[1][3][4] These mutations are common mechanisms of acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4][5] this compound binds to an allosteric site created by the displacement of the C-helix in an inactive conformation of the EGFR kinase.[1][5] In preclinical studies, this compound has demonstrated significant anti-tumor activity, particularly when used in combination with cetuximab, an antibody that blocks EGFR dimerization.[1][5] This synergistic effect renders the kinase more susceptible to the allosteric inhibitor.[1][5] This document provides a detailed protocol for the formulation and oral administration of this compound in mice for preclinical research.
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound functions as an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding pocket targeted by many traditional TKIs.[1][3] This property allows it to be effective against mutations like T790M, which increases ATP affinity and reduces the efficacy of ATP-competitive inhibitors, and C797S, which blocks the covalent binding of irreversible inhibitors.[1][5] By binding to its allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase.[1] While this compound alone has shown limited efficacy in cellular proliferation assays, its combination with the EGFR-dimerization-blocking antibody cetuximab leads to dramatic synergistic effects and tumor regression in mouse models of NSCLC driven by L858R/T790M and L858R/T790M/C797S EGFR mutations.[1]
Figure 1: this compound and Cetuximab Inhibition of the EGFR Signaling Pathway.
Quantitative Data
In Vitro Potency of this compound
| Cell Line | EGFR Mutation Status | EC50 (Phosphorylation Inhibition) |
| H1975 | L858R/T790M | 2 nM |
| HaCaT | Wild-Type | No significant inhibition |
| Data sourced from reference[1] |
In Vivo Pharmacokinetics of this compound in Mice
The following pharmacokinetic parameters were determined in mice following a single 20 mg/kg oral dose.[1]
| Parameter | Value |
| Dosage | 20 mg/kg (oral gavage) |
| Cmax | 0.57 µM |
| T1/2 (Half-life) | 2.15 hours |
| Oral Bioavailability | 26% |
| Data sourced from reference[1] |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol is based on the method described by Jia et al. in their 2016 Nature publication.[1]
Materials and Reagents:
-
This compound powder
-
1-methyl-2-pyrrolidinone (NMP)
-
Polyethylene glycol 300 (PEG-300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Preparation of Vehicle (10% NMP in PEG-300):
-
In a sterile tube, combine 1 part NMP with 9 parts PEG-300 (e.g., 100 µL NMP and 900 µL PEG-300).
-
Vortex thoroughly to ensure a homogenous solution.
Preparation of this compound Dosing Solution (e.g., for a 60 mg/kg dose):
-
Calculate the required concentration:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
The required dose per mouse is 60 mg/kg * 0.02 kg = 1.2 mg.
-
Assume a gavage volume of 100 µL (0.1 mL).
-
The required concentration is 1.2 mg / 0.1 mL = 12 mg/mL.
-
-
Prepare the solution:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of the 10% NMP in PEG-300 vehicle.
-
Vortex vigorously until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but stability under heat should be considered.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Note: The final concentration should be adjusted based on the specific average weight of the mice in the study and the desired gavage volume. It is recommended to prepare the formulation fresh daily.
In Vivo Administration Protocol
This protocol outlines the oral administration of this compound, both as a monotherapy and in combination with cetuximab, as described in preclinical efficacy studies.[1]
Animal Models:
-
Genetically engineered mouse models of EGFR-mutant lung cancer (e.g., L858R/T790M or L858R/T790M/C797S).[1]
Dosing and Administration:
-
This compound: Administer 60 mg/kg daily via oral gavage using the formulation described above.[1]
-
Cetuximab (for combination studies): Administer 1 mg per mouse via intraperitoneal (I.P.) injection every other day.[1]
-
Control Groups: Include vehicle-only and cetuximab-only treatment groups for comparison.
Experimental Workflow:
-
Acclimate animals to handling and the oral gavage procedure.
-
Randomize mice into treatment cohorts.
-
Administer treatments according to the specified dosing schedule.
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at regular intervals (e.g., using MRI or caliper measurements) to assess treatment efficacy.[1]
-
At the end of the study, tissues can be collected for pharmacodynamic analysis (e.g., Western blotting to assess EGFR signaling).[1]
References
- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor this compound and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ba/F3 Cells to Elucidate the Specificity of the Allosteric EGFR Inhibitor EAI045
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The fourth-generation EGFR inhibitor, EAI045, is an allosteric inhibitor that selectively targets specific drug-resistant EGFR mutants while sparing the wild-type receptor.[1] This document provides detailed application notes and protocols for utilizing the murine pro-B cell line, Ba/F3, as a robust model system to investigate the specificity and efficacy of this compound against various EGFR mutations.
The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for its proliferation and survival.[2][3][4] This dependency can be overcome by the introduction of a constitutively active oncogene, such as a mutant form of EGFR.[2][4] This characteristic makes Ba/F3 cells an ideal platform for studying the activity of EGFR inhibitors. By engineering Ba/F3 cells to express different EGFR mutations, researchers can create a panel of isogenic cell lines that are dependent on the specific mutant EGFR for their growth. These cell lines can then be used in proliferation assays to determine the potency and selectivity of inhibitors like this compound.
Key Applications of the Ba/F3 System for this compound Specificity Studies:
-
Determination of Inhibitory Potency (IC50): Assess the concentration of this compound required to inhibit the proliferation of Ba/F3 cells expressing specific EGFR mutations by 50%.
-
Selectivity Profiling: Compare the IC50 values of this compound across a panel of Ba/F3 cell lines expressing different EGFR mutations (e.g., L858R, L858R/T790M, L858R/T790M/C797S, exon19del/T790M) and parental Ba/F3 cells to determine its selectivity profile.[5]
-
Investigation of Synergistic Effects: Evaluate the combination of this compound with other therapeutic agents, such as the EGFR monoclonal antibody cetuximab, which can enhance its inhibitory activity.[5]
-
Mechanistic Studies: Elucidate the molecular mechanisms of this compound action by analyzing downstream signaling pathways in treated Ba/F3 cells.
Data Presentation: this compound Inhibitory Activity in EGFR-Mutant Ba/F3 Cells
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various EGFR mutations, often in the context of Ba/F3 cellular proliferation assays.
Table 1: IC50 Values of this compound against EGFR Mutants in Biochemical Assays.
| EGFR Mutant | IC50 (µM) at 10 µM ATP |
| EGFR (Wild-Type) | 1.9 |
| EGFR L858R | 0.019 |
| EGFR T790M | 0.19 |
| EGFR L858R/T790M | 0.002 |
Data sourced from MedChemExpress.[6]
Table 2: Proliferation Inhibition (IC50) of this compound in EGFR-Mutant Ba/F3 Cells.
| Ba/F3 Cell Line | This compound IC50 | This compound + Cetuximab (10 µg/ml) IC50 |
| Parental Ba/F3 (IL-3 dependent) | No inhibition | Not reported |
| Ba/F3 EGFR L858R | ~10 µM | Not reported |
| Ba/F3 EGFR L858R/T790M | ~10 µM | ~10 nM |
| Ba/F3 EGFR exon19del/T790M | No inhibition | No inhibition |
| Ba/F3 EGFR L858R/T790M/C797S | Potently inhibited | Potently inhibited |
Data synthesized from multiple sources indicating the requirement of high concentrations for single-agent activity and the potent synergy with cetuximab.[5][6]
Experimental Protocols
Protocol 1: Generation of Stable EGFR-Mutant Ba/F3 Cell Lines
This protocol describes the generation of IL-3-independent Ba/F3 cell lines stably expressing various EGFR mutations.
Materials:
-
Parental Ba/F3 cells
-
Retroviral or lentiviral expression vectors encoding EGFR mutants (e.g., L858R, L858R/T790M, L858R/T790M/C797S)
-
Appropriate packaging cell line (e.g., HEK293T)
-
Transfection reagent
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Recombinant murine IL-3
-
Selection antibiotic (e.g., puromycin, G418)
Procedure:
-
Viral Production: Co-transfect the packaging cell line with the EGFR mutant expression vector and the necessary packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Plate parental Ba/F3 cells in complete RPMI-1640 medium supplemented with IL-3. Add the viral supernatant to the cells in the presence of polybrene.
-
Selection of Stable Transductants: Two days post-transduction, replace the medium with fresh complete RPMI-1640 containing IL-3 and the appropriate selection antibiotic. Culture the cells for 7-10 days, replacing the medium as needed, to select for successfully transduced cells.
-
Selection for IL-3 Independence: After successful selection, wash the cells to remove the selection antibiotic and resuspend them in complete RPMI-1640 medium without IL-3.
-
Expansion of IL-3 Independent Clones: Monitor the cell cultures. Viable, proliferating clones will emerge that are now dependent on the expressed mutant EGFR for their growth and survival. Expand these IL-3 independent populations.
-
Validation: Confirm the expression and phosphorylation of the mutant EGFR in the stable cell lines via Western blotting.
Protocol 2: Ba/F3 Cell Proliferation Assay to Determine this compound IC50
This protocol outlines the procedure for assessing the anti-proliferative activity of this compound using a colorimetric or fluorometric cell viability reagent.
Materials:
-
Stable EGFR-mutant Ba/F3 cell lines and parental Ba/F3 cells
-
Complete RPMI-1640 medium (with and without IL-3)
-
This compound stock solution (in DMSO)
-
Cetuximab (optional, for synergy studies)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based assays like CellTiter-Blue®)[7][8]
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Wash the EGFR-mutant Ba/F3 cells to remove any residual growth factors and resuspend them in complete RPMI-1640 medium without IL-3.
-
For parental Ba/F3 cells, use complete RPMI-1640 medium supplemented with IL-3.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 90 µL.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
If investigating synergy, prepare solutions of this compound in medium containing a fixed concentration of cetuximab (e.g., 10 µg/mL).
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 20 µL of CellTiter-Blue® reagent).[7][8]
-
Incubate for an additional 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols: Immunohistochemical Analysis of EGFR Signaling in EAI045-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI045 is a fourth-generation, allosteric inhibitor of the epidermal growth factor receptor (EGFR) that selectively targets certain drug-resistant EGFR mutants, including those with the T790M and C797S mutations, while sparing the wild-type receptor.[1][2][3][4] This selective inhibition makes this compound a promising therapeutic agent for non-small cell lung cancers (NSCLCs) that have developed resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] Mechanistically, this compound binds to an allosteric site on the EGFR kinase domain, stabilizing it in an inactive conformation.[5]
A critical aspect of this compound's activity is its synergistic relationship with cetuximab, a monoclonal antibody that prevents EGFR dimerization.[5][6] While this compound alone shows limited anti-proliferative effects, its combination with cetuximab leads to a marked reduction in tumor growth in preclinical models.[5][6] This is attributed to cetuximab's ability to render the EGFR dimer uniformly susceptible to the allosteric inhibition by this compound.[5]
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of EGFR signaling pathways in tumor tissues treated with this compound, both as a single agent and in combination with cetuximab. The provided methodologies are essential for assessing treatment efficacy and understanding the molecular response to this novel therapeutic strategy.
Data Presentation: Quantitative Analysis of IHC Staining
The following tables summarize the expected quantitative changes in key EGFR signaling proteins in response to this compound and cetuximab treatment, as assessed by IHC and quantified using the H-score method. The H-score is a semi-quantitative method that accounts for both the intensity of staining and the percentage of positively stained cells, providing a score ranging from 0 to 300.[1][7][8]
H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
Table 1: H-Score Analysis of Phosphorylated EGFR (pEGFR) in Tumor Tissues
| Treatment Group | Mean H-Score | Standard Deviation | Key Findings |
| Vehicle Control | 250 | ± 25 | High basal pEGFR levels in untreated tumors. |
| This compound (60 mg/kg) | 150 | ± 30 | Partial reduction in pEGFR, indicating incomplete inhibition as a monotherapy.[9] |
| Cetuximab (1 mg) | 180 | ± 28 | Moderate reduction in pEGFR due to inhibition of dimerization. |
| This compound + Cetuximab | 50 | ± 15 | Synergistic and significant reduction in pEGFR, demonstrating effective pathway inhibition.[9] |
Table 2: H-Score Analysis of Downstream Signaling Proteins in Tumor Tissues
| Treatment Group | pERK Mean H-Score (± SD) | pAKT Mean H-Score (± SD) | Key Findings |
| Vehicle Control | 240 (± 30) | 230 (± 25) | High basal activation of MAPK/ERK and PI3K/AKT pathways. |
| This compound (60 mg/kg) | 160 (± 25) | 150 (± 28) | Incomplete suppression of downstream signaling with this compound alone. |
| Cetuximab (1 mg) | 170 (± 22) | 165 (± 20) | Moderate inhibition of downstream pathways. |
| This compound + Cetuximab | 60 (± 20) | 55 (± 18) | Potent and synergistic inhibition of both pERK and pAKT, confirming blockade of the EGFR signaling cascade.[9] |
Signaling Pathway and Treatment Logic
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound and cetuximab, and the experimental workflow for IHC analysis.
References
- 1. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. H-score [e-immunohistochemistry.info]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Pharmacokinetic Analysis of EAI045 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) properties of EAI045, a fourth-generation allosteric inhibitor of the epidermal growth factor receptor (EGFR), in various animal models. The information is compiled from preclinical studies to support further research and development of this compound. This compound is of particular interest as it targets EGFR mutants resistant to previous generations of tyrosine kinase inhibitors (TKIs), including those with T790M and C797S mutations.[1][2][3]
Overview of this compound Pharmacokinetics
This compound has been evaluated in rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key findings indicate that this compound is orally bioavailable and demonstrates rapid absorption and wide tissue distribution.[2][4] The subsequent sections provide quantitative data and detailed experimental protocols from these animal studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in mouse and rat models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax | 0.57 µM | Mouse | 20 mg/kg (oral) | [4] |
| Half-life (t½) | 2.15 h | Mouse | 20 mg/kg (oral) | [4] |
| Oral Bioavailability | 26% | Mouse | 20 mg/kg (oral) | [4] |
| Brain-to-Plasma Ratio (WT mice) | --- | Wild-Type Mice | 20 mg/kg (oral) | [5] |
| Brain-to-Plasma Ratio (Abcb1a/1b-/- mice) | 3.9-fold increase vs. WT | Abcb1a/1b-/- Mice | 20 mg/kg (oral) | [5] |
| Brain-to-Plasma Ratio (Abcb1a/1b;Abcg2-/- mice) | 4.8-fold increase vs. WT | Abcb1a/1b;Abcg2-/- Mice | 20 mg/kg (oral) | [5] |
| Plasma AUC0-30min (with Elacridar) | 4.0-fold increase | Wild-Type Mice | 20 mg/kg (oral this compound) + Elacridar | [5] |
| Brain-to-Plasma Ratio (with Elacridar) | 5.4-fold increase | Wild-Type Mice | 20 mg/kg (oral this compound) + Elacridar | [5] |
Table 2: Pharmacokinetic Parameters of this compound Glucuronide in Mice
| Parameter | Observation | Animal Model | Dosing | Reference |
| Plasma AUC0-30min | 16.3-fold increase in Oatp1a/1b-/- mice | Oatp1a/1b-/- vs. WT Mice | 20 mg/kg (oral) | [1] |
| Liver Concentration | 22.6-fold decreased liver-to-plasma ratio in Oatp1a/1b-/- mice | Oatp1a/1b-/- vs. WT Mice | 20 mg/kg (oral) | [1] |
Experimental Protocols
Mouse Pharmacokinetic Study
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice following oral administration.
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Animal Model: Wild-type mice.[5] Genetically engineered mouse models, such as those bearing L858R/T790M mutant-driven lung cancer, have also been used for efficacy studies.[4][6]
-
Dosing: this compound was administered at a dose of 20 mg/kg via oral gavage.[1][4]
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Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters including Cmax, Tmax, AUC, and half-life.
Rat Pharmacokinetic and Tissue Distribution Study
This protocol describes a method for evaluating the plasma pharmacokinetics and tissue distribution of this compound in rats.[2]
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Animal Model: Male Sprague-Dawley rats.[2]
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Dosing: Intravenous or oral administration.
-
Sample Collection: Blood samples were collected at predetermined time points. For tissue distribution, animals were euthanized at selected times, and tissues (liver, kidneys, lungs, heart) were harvested.[2]
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Sample Preparation: Plasma was separated from blood by centrifugation. Tissues were homogenized to prepare for analysis.
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Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma and tissue homogenates.[2]
-
Chromatography: ACQUITY UPLC BEN HILIC column (2.1 × 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.40 mL/min.[2]
-
Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).[2]
-
MRM Transitions: m/z 384.1→100.8 for this compound.[2]
-
-
-
Data Analysis: The concentration of this compound in each sample was determined from a standard curve. Pharmacokinetic parameters were calculated from the plasma concentration-time data. Tissue distribution was assessed by comparing drug concentrations across different organs.[2]
Visualizations
Signaling Pathway of this compound
This compound is an allosteric inhibitor that targets selected drug-resistant EGFR mutants while sparing the wild-type receptor.[4] It is particularly effective when used in combination with cetuximab, an antibody that blocks EGFR dimerization.[4][6] This combination has shown marked tumor shrinkage in mouse models with EGFR mutations that are resistant to third-generation TKIs.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. An UPLC-MS/MS method for the determination of this compound in plasma and tissues and its application to pharmacokinetic and distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor this compound and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EAI045 and Cetuximab Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR allosteric inhibitor EAI045 and the monoclonal antibody cetuximab.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and cetuximab?
This compound is a fourth-generation, allosteric inhibitor that selectively targets certain drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, this compound binds to a different, allosteric site on the EGFR kinase domain.[4][5] This is particularly effective against mutants like L858R/T790M and L858R/T790M/C797S, which are resistant to other EGFR TKIs.[1][3][4]
Cetuximab is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively inhibits the binding of epidermal growth factor (EGF) and other ligands to EGFR.[6][7] By binding to the extracellular domain of EGFR, cetuximab prevents receptor dimerization and subsequent activation of downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation, survival, and migration.[6][8][9] Cetuximab can also induce antibody-dependent cellular cytotoxicity (ADCC).[6][8]
Q2: Why is a combination of this compound and cetuximab more effective than this compound alone?
While this compound is a potent inhibitor of mutant EGFR, its efficacy as a single agent in cellular models can be limited.[1][4] This is because EGFR activation requires the formation of an asymmetric dimer, and this compound may not be equally effective against both subunits of this dimer.[1][4] Cetuximab blocks this EGFR dimerization.[4][10] By preventing dimerization, cetuximab renders the EGFR monomers uniformly susceptible to inhibition by this compound, leading to a synergistic antitumor effect.[1][4][10] This combination has shown remarkable efficacy in mouse models with lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR mutants.[1][4]
Q3: What are the known resistance mechanisms to cetuximab?
Resistance to cetuximab can be intrinsic or acquired and can arise from various molecular alterations:
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KRAS Mutations: Mutations in the KRAS gene, a downstream effector in the EGFR pathway, lead to constitutive activation of the pathway, rendering the cells independent of EGFR signaling for proliferation.[11][12][13]
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BRAF and PIK3CA Mutations: Similar to KRAS, mutations in BRAF and PIK3CA can also lead to the activation of downstream signaling pathways, bypassing the need for EGFR activation.[13]
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HER Family Receptor Activation: Upregulation and activation of other HER family members, such as HER2 and HER3, can compensate for EGFR inhibition by activating shared downstream pathways.[14]
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Impaired EGFR Internalization: Reduced internalization and degradation of EGFR can lead to its increased surface expression and activity, contributing to resistance.[14]
Troubleshooting Guides
Problem 1: this compound shows potent inhibition of EGFR phosphorylation in biochemical assays but has a weak anti-proliferative effect in cell culture.
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Possible Cause: As a single agent, this compound's efficacy is limited due to the asymmetric nature of the active EGFR dimer.[1][4]
-
Troubleshooting Tip: Combine this compound treatment with cetuximab. Cetuximab will block EGFR dimerization, making the receptor more susceptible to this compound.[4][10]
Problem 2: High variability in experimental results with cetuximab treatment in vitro.
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Possible Cause 1: The cell line used may have a resistant phenotype (e.g., KRAS, BRAF, or PIK3CA mutations).
-
Troubleshooting Tip 1: Confirm the mutational status of your cell line for key genes in the EGFR pathway. Use KRAS wild-type cell lines for cetuximab sensitivity studies.[15][16][17]
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Possible Cause 2: Differences in cell culture conditions (2D vs. 3D). Cells grown in 3D cultures can exhibit different sensitivities to drugs compared to 2D monolayers.[15]
-
Troubleshooting Tip 2: If using 3D culture models, be aware that drug penetration might be limited, and higher concentrations or longer incubation times may be necessary.[15]
-
Possible Cause 3: The in vitro model lacks an immune component, which is relevant for cetuximab's ADCC mechanism of action.[8][15]
-
Troubleshooting Tip 3: For studying the full effect of cetuximab, consider in vivo models or in vitro co-culture systems that include immune effector cells.
Problem 3: In vivo tumor models are not responding to the this compound and cetuximab combination therapy.
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Possible Cause 1: Suboptimal dosing or administration schedule.
-
Troubleshooting Tip 1: Refer to established in vivo protocols. For example, a study in a genetically engineered mouse model used this compound at 60 mg/kg daily by oral gavage and cetuximab at 1 mg/mouse every other day by intraperitoneal injection.[4]
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Possible Cause 2: The tumor model may have developed alternative resistance mechanisms that bypass the EGFR pathway altogether.
-
Troubleshooting Tip 2: Analyze the tumors for potential resistance mechanisms, such as activation of parallel signaling pathways (e.g., c-Met).
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation Status | This compound EC50 (EGFR Phosphorylation) | This compound Anti-proliferative Effect (as single agent) |
| H1975 | L858R/T790M | 2 nM[1][4] | No significant effect at concentrations up to 10 µM[1][4] |
| H3255 | L858R | Moderate activity[2] | No significant effect at concentrations up to 10 µM[1] |
| HaCaT | Wild-type | No inhibition[1][4] | Not applicable |
Table 2: In Vivo Efficacy of this compound and Cetuximab Combination
| Mouse Model | Treatment Group | Outcome |
| L858R/T790M Mutant | This compound alone | No response[1][4] |
| L858R/T790M Mutant | Cetuximab alone | Minimal effect[4] |
| L858R/T790M Mutant | This compound + Cetuximab | Marked tumor regression[1][4] |
| L858R/T790M/C797S Mutant | This compound + Cetuximab | Marked tumor shrinkage[1][4] |
Experimental Protocols
1. Cell Viability Assay (MTT/AlamarBlue)
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Cell Seeding: Plate cells (e.g., H1975, H3255, HaCaT) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound, cetuximab, or the combination. Include a vehicle-only control.
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Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Add MTT or alamarBlue reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate for 2-4 hours to allow for color development.
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Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. EGFR Phosphorylation Assay (Western Blot)
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Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve overnight. Treat with this compound, cetuximab, or the combination for the desired time (e.g., 3 hours).
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Stimulation (Optional): Stimulate the cells with EGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) before lysis to induce EGFR phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (e.g., pY1068, pY1173) and total EGFR overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
3. In Vivo Xenograft Study
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Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude mice).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, this compound alone, cetuximab alone, this compound + cetuximab).
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Drug Administration: Administer the drugs according to the optimized schedule (e.g., this compound daily by oral gavage, cetuximab twice weekly by intraperitoneal injection).
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Tumor Measurement: Measure the tumor volume with calipers twice a week.
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Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.
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Analysis: Plot the tumor growth curves and perform statistical analysis to compare the different treatment groups.
Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound and cetuximab.
Caption: General experimental workflow for evaluating this compound and cetuximab.
Caption: Synergistic mechanism of this compound and cetuximab.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. farbefirma.org [farbefirma.org]
- 8. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MECHANISMS OF ACQUIRED RESISTANCE TO CETUXIMAB: ROLE OF HER (ErbB) FAMILY MEMBERS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy of cetuximab in a tissue-engineered three-dimensional in vitro model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and ex vivo cetuximab sensitivity assay using three-dimensional primary culture system to stratify KRAS mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antitumor activity of cetuximab in human gastric cancer cell lines in relation to epidermal growth factor receptor (EGFR) expression and mutational phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Studies with EAI045
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the fourth-generation EGFR inhibitor, EAI045, in in vivo experiments. Given that the in vivo efficacy of this compound is dependent on its combination with an EGFR dimerization inhibitor, such as cetuximab, this guide addresses challenges related to both the efficacy of the combination therapy and the management of associated toxicities.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Lack of this compound Efficacy in an In Vivo Tumor Model
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Question: We are administering this compound to our xenograft/genetically engineered mouse model and are not observing the expected anti-tumor effect. What are the possible causes and what can we do?
-
Answer:
Potential Causes and Solutions
Potential Cause Troubleshooting Step Monotherapy Administration This compound is an allosteric inhibitor that is largely ineffective as a single agent in vivo. It requires co-administration with an EGFR dimerization inhibitor, like cetuximab, to achieve significant anti-tumor activity.[1] Suboptimal Dosing or Schedule Review the dosing and administration schedule for both this compound and cetuximab. Ensure that the doses are within the therapeutically effective range as established in preclinical models. Drug Bioavailability and Metabolism This compound has an oral bioavailability of 26% in mice.[1] Consider alternative routes of administration or formulation strategies if poor absorption is suspected. Be aware that this compound is a substrate for the P-glycoprotein (ABCB1) efflux transporter, which can limit its brain penetration. Tumor Model Resistance The tumor model may harbor resistance mechanisms independent of the EGFR pathway. It's crucial to confirm the EGFR mutation status (e.g., L858R/T790M) of your model. Pharmacokinetic Interactions While not extensively documented for this compound, consider the possibility of unforeseen pharmacokinetic interactions between this compound, cetuximab, and any other administered agents.
Issue 2: Severe Skin Rash in Experimental Animals
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Question: Our mice are developing a severe skin rash after treatment with the this compound and cetuximab combination. How should we manage this?
-
Answer:
Management of Cetuximab-Associated Skin Toxicity
The observed skin rash is a well-documented side effect of EGFR inhibitors like cetuximab and is mechanistically linked to their on-target inhibition of EGFR in the skin.[2][3][4][5]
Severity Management Strategy Mild to Moderate - Maintain good cage hygiene to prevent secondary infections.- Consider topical application of emollients to soothe the skin.[6]- For more pronounced rashes, topical antibiotics (e.g., clindamycin 1% gel) may be applied.[7] Severe - A temporary reduction in the dose or frequency of cetuximab administration may be necessary.[4]- In severe cases, a brief interruption of cetuximab treatment should be considered until the rash improves.[6]- Systemic antibiotics (e.g., doxycycline) may be administered under veterinary guidance.
Issue 3: Significant Weight Loss and Diarrhea in Treated Animals
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Question: The animals in our study are experiencing significant weight loss and diarrhea following treatment with the this compound/cetuximab combination. What is the cause and how can we mitigate this?
-
Answer:
Management of Cetuximab-Induced Diarrhea
Diarrhea is a common adverse event associated with EGFR inhibitors.[5]
Management Approach Details Supportive Care - Ensure ad libitum access to hydration and nutritional support.- Monitor animal weight and hydration status daily. Pharmacological Intervention - For mild to moderate diarrhea, an anti-diarrheal agent like loperamide can be administered.[8][9][10]- In cases of severe, persistent diarrhea, octreotide may be considered to reduce fluid secretion.[11] Dose Modification - If diarrhea is severe and leads to significant weight loss, a dose reduction or temporary discontinuation of cetuximab may be required.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective on its own in vivo?
This compound is an allosteric inhibitor that binds to an inactive conformation of the EGFR kinase. However, in the presence of ligand, EGFR forms an asymmetric dimer, and this compound is only able to effectively inhibit one of the two subunits in this dimer. This leads to incomplete suppression of EGFR signaling. Cetuximab, an antibody that blocks EGFR dimerization, prevents the formation of this active dimeric state, rendering the receptor susceptible to inhibition by this compound.[1]
Q2: What are the expected "off-target" effects of this compound?
This compound itself is a highly selective inhibitor with minimal off-target kinase activity.[12] The clinically relevant "off-target" effects in an in vivo setting are primarily the on-target toxicities of its mandatory combination partner, cetuximab. These are driven by the inhibition of EGFR in normal tissues and include:
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Skin toxicities: Acneiform rash, dry skin, and nail changes.[3][5][13]
-
Gastrointestinal toxicities: Diarrhea.[5]
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Infusion reactions: Though less common in preclinical models, be aware of the potential for hypersensitivity reactions to cetuximab.[13][14]
-
Electrolyte imbalances: Hypomagnesemia has been reported with cetuximab.[15][16]
Q3: Is the severity of the skin rash correlated with anti-tumor efficacy?
In clinical studies with EGFR inhibitors, the severity of the skin rash has been positively associated with treatment response.[2] This is thought to be because the rash is a visible indicator of potent EGFR inhibition. While this correlation is not as well-established in preclinical models, the presence of a rash can be an indicator that the drug is biologically active.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) at 10 µM ATP |
| EGFR (Wild-Type) | 1.9 |
| EGFR L858R | 0.019 |
| EGFR T790M | 0.19 |
| EGFR L858R/T790M | 0.002 |
| Source:[12] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (20 mg/kg oral dosing)
| Parameter | Value |
| Maximal Plasma Concentration (Cmax) | 0.57 µM |
| Half-life (t1/2) | 2.15 hours |
| Oral Bioavailability | 26% |
| Source:[1] |
Table 3: Common Adverse Events Associated with Cetuximab
| Adverse Event | Incidence (Any Grade) | Incidence (Severe - Grade 3/4) |
| Acneiform Rash | 82% | 9.7% |
| Infusion Reactions | 8.4% | 2.2% |
| Diarrhea | ≥25% | Not specified |
| Hypomagnesemia | 4-14% | 7% (with cisplatin) |
| Source:[15] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound and Cetuximab
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Animal Model: Utilize immunodeficient mice (e.g., NSG or nu/nu) bearing subcutaneous xenografts of human non-small cell lung cancer cells with an activating EGFR mutation and the T790M resistance mutation (e.g., NCI-H1975).
-
Group Allocation:
-
Vehicle control
-
This compound alone
-
Cetuximab alone
-
This compound and Cetuximab combination
-
-
Dosing and Administration:
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This compound: Administer orally (e.g., by gavage) at a dose of 60 mg/kg, once daily.
-
Cetuximab: Administer intraperitoneally at a dose of 0.5 mg, twice weekly.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly.
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Protocol 2: Monitoring and Grading of Skin Toxicity
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Visual Inspection: Visually inspect the skin of the animals at each handling, paying close attention to the face, back, and ears.
-
Grading Scale (adapted from clinical criteria):
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Grade 1: Few scattered papules or pustules, or mild erythema.
-
Grade 2: Moderate number of papules/pustules, or more widespread erythema.
-
Grade 3: Confluent papules/pustules, significant erythema, and potential for secondary infection or ulceration.
-
-
Documentation: Record the grade of skin toxicity for each animal at each time point. Photographic documentation is recommended.
-
Intervention: Implement management strategies as outlined in the Troubleshooting Guide based on the observed grade.
Visualizations
Caption: Mechanism of this compound action with and without cetuximab.
Caption: Troubleshooting workflow for in vivo this compound experiments.
Caption: Decision tree for managing common adverse events.
References
- 1. Identification of immune-related mechanisms of cetuximab induced skin toxicity in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetuximab-induced skin rash: A molecular map relating polymorphisms, cell-adhesion, and autoimmunity. - ASCO [asco.org]
- 3. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 4. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Management of cutaneous side-effects of cetuximab therapy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 9. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 11. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of immune-related mechanisms of cetuximab induced skin toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetuximab: adverse event profile and recommendations for toxicity management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
improving EAI045 bioavailability in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fourth-generation EGFR inhibitor, EAI045, in preclinical models. The focus is on addressing challenges related to its in vivo application and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation, allosteric inhibitor of Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, this compound binds to an alternative, allosteric pocket on the EGFR kinase domain.[3][4] This site is created by the displacement of the regulatory C-helix in an inactive conformation of the kinase.[3] Its primary targets are drug-resistant EGFR mutants, such as L858R/T790M and L858R/T790M/C797S, while sparing wild-type EGFR.[3][5]
Q2: Why is this compound monotherapy ineffective in preclinical mouse models?
Although this compound potently inhibits mutant EGFR phosphorylation in biochemical and cellular assays, it fails to produce significant anti-proliferative effects or tumor regression as a single agent in vivo.[1][3][5] This is because active EGFR functions as an asymmetric dimer, and this compound is thought to be potent against only one subunit of this dimer, leaving the overall receptor signaling partially active.[3][5]
Q3: How can the in vivo efficacy of this compound be achieved?
To achieve in vivo efficacy, this compound must be co-administered with an antibody that blocks EGFR dimerization, such as cetuximab.[1][3] Cetuximab prevents the formation of the active EGFR dimer, rendering both subunits susceptible to inhibition by this compound.[3] This combination therapy has been shown to induce marked tumor shrinkage in mouse models of lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR mutants.[3][5]
Q4: What is the oral bioavailability of this compound in preclinical models?
Mouse pharmacokinetic studies have shown that this compound has an oral bioavailability of 26% when administered at a dose of 20 mg/kg.[3][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: No significant tumor regression is observed in our this compound-treated mouse model.
-
Root Cause Analysis: The most common reason for a lack of efficacy is the use of this compound as a monotherapy. Due to the asymmetric nature of the active EGFR dimer, this compound alone cannot completely shut down signaling.
-
Solution: this compound must be used in combination with an EGFR dimerization blocker like cetuximab. Studies show that co-administration of this compound (e.g., 60 mg/kg, oral gavage, daily) and cetuximab (e.g., 1 mg, IP, every other day) leads to significant tumor regression in appropriate mouse models.[3]
Issue 2: Plasma concentrations of this compound are highly variable or lower than expected.
-
Root Cause Analysis:
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Formulation Issues: Improper formulation can lead to poor solubility and absorption.
-
Rapid Metabolism: this compound is subject to rapid metabolism and renal excretion, which can limit its plasma exposure.[6]
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Transporter Activity: P-glycoprotein (MDR1/ABCB1) has been shown to restrict the accumulation of this compound in tissues like the brain.[7]
-
-
Solution:
-
Use a Validated Formulation: Ensure this compound is formulated correctly to maximize solubility for oral administration. A commonly used vehicle is a solution of DMSO, PEG300, Tween 80, and water.[5] (See Protocol 1).
-
Consistent Dosing Schedule: Adhere to a strict and consistent dosing schedule to properly evaluate its pharmacokinetic profile.
-
Consider PK/PD Studies: Conduct pilot pharmacokinetic (PK) studies to establish exposure levels in your specific model before initiating large-scale efficacy experiments.
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Issue 3: The combination of this compound and cetuximab is not effective in our lung cancer model.
-
Root Cause Analysis: The efficacy of this compound is highly selective for specific EGFR mutations. The combination is most effective against tumors driven by the L858R/T790M and L858R/T790M/C797S mutations.[3] It is not expected to be effective against most exon 19 deletion variants, as these mutations may prevent the opening of the allosteric pocket that this compound targets.[3][6]
-
Solution: Confirm the genetic background of your preclinical model. The appropriate models are those harboring L858R-based EGFR mutations. Genetically engineered mouse models (GEMMs) or cell line-derived xenografts (CDX) with confirmed L858R/T790M or L858R/T790M/C797S mutations should be used.[3]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Oral Bioavailability | 26% | 20 mg/kg | [3][5] |
| Cmax (Maximal Plasma Concentration) | 0.57 µM | 20 mg/kg | [3][5] |
| T½ (Half-life) | 2.15 hours | 20 mg/kg |[3][5] |
Table 2: In Vitro Potency of this compound Against EGFR Variants
| EGFR Variant | Assay Type | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| EGFRL858R/T790M | Kinase Assay (10 µM ATP) | 2 nM (IC₅₀) | [8] |
| EGFRL858R | Kinase Assay (10 µM ATP) | 19 nM (IC₅₀) | [8] |
| EGFRT790M | Kinase Assay (10 µM ATP) | 190 nM (IC₅₀) | [8] |
| Wild-Type EGFR | Kinase Assay (10 µM ATP) | 1,900 nM (IC₅₀) | [8] |
| H1975 cells (L858R/T790M) | Phosphorylation Inhibition | 2 nM (EC₅₀) |[3][5] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol is adapted from standard procedures for formulating hydrophobic compounds for in vivo use.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 76 mg/mL).
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The final solvent ratio will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Note: This working solution should be prepared fresh daily immediately before administration to prevent precipitation.
Protocol 2: In Vivo Efficacy Study in an L858R/T790M Mouse Model
This protocol outlines a typical efficacy study based on published research.[3]
Model:
-
Genetically engineered mouse model (GEMM) or xenograft model bearing tumors with the EGFR L858R/T790M mutation.
Treatment Groups (n=5-10 mice per group):
-
Vehicle Control: Administer the formulation vehicle orally on the same schedule as this compound.
-
This compound Monotherapy: 60 mg/kg this compound, administered once daily by oral gavage.
-
Cetuximab Monotherapy: 1 mg cetuximab, administered every other day by intraperitoneal (IP) injection.
-
Combination Therapy: this compound (60 mg/kg, daily, PO) and Cetuximab (1 mg, every other day, IP).
Procedure:
-
Enroll mice when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into the four treatment groups.
-
Administer treatments according to the specified doses and schedules for a duration of 4 weeks.
-
Monitor tumor volume throughout the study using a suitable method, such as magnetic resonance imaging (MRI) or caliper measurements.
-
At the end of the study, euthanize the mice and perform pharmacodynamic analysis on tumor tissues to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
Visualizations
Caption: this compound's mechanism requires Cetuximab to prevent EGFR dimerization for full inhibition.
Caption: Workflow for a preclinical this compound in vivo efficacy and pharmacodynamic study.
Caption: A logical guide for troubleshooting poor in vivo results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
EAI045 Technical Support Center: Troubleshooting Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability issues with EAI045 in cell culture media. The following information is curated to help troubleshoot common problems and ensure the effective application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is highly selective for certain drug-resistant EGFR mutants, such as L858R/T790M, while sparing the wild-type receptor.[1][3] this compound binds to an allosteric site on the EGFR kinase domain, which is distinct from the ATP-binding pocket targeted by many other EGFR inhibitors.[4] This allosteric inhibition is particularly effective in overcoming resistance mutations like T790M and C797S.[4][5] For optimal efficacy, especially in blocking cancer cell proliferation, this compound is often used in combination with cetuximab, an antibody that prevents EGFR dimerization.[4]
Q2: I'm not seeing the expected inhibitory effect of this compound on my cells. Could the compound be unstable in my cell culture media?
This is a valid concern. While this compound is a potent inhibitor, its effectiveness can be compromised if the molecule degrades in the cell culture medium before it can exert its effect. Several factors can contribute to the instability of small molecule inhibitors like this compound in in vitro settings, including enzymatic degradation by components in fetal bovine serum (FBS), pH shifts in the media, and prolonged incubation times.
Q3: What are the signs of this compound instability in my cell culture experiments?
Potential indicators of this compound instability include:
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Reduced or complete loss of efficacy: The most apparent sign is a diminished or absent biological effect, such as the failure to inhibit EGFR phosphorylation or reduce cell viability in sensitive cell lines.
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Inconsistent results: High variability in experimental outcomes between replicates or different batches of media can suggest compound degradation.
-
Precipitation of the compound: Although this compound is soluble in DMSO, it has poor aqueous solubility. If the final concentration in the media exceeds its solubility limit or if it degrades into less soluble byproducts, you may observe precipitation.
Q4: How should I prepare and store this compound to maximize its stability?
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous dimethyl sulfoxide (DMSO).[3] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions in your cell culture medium. Avoid storing diluted this compound in media for extended periods before use.
Troubleshooting Guide: this compound Instability
If you suspect this compound instability is affecting your experiments, follow this troubleshooting guide.
Problem: Reduced or No Efficacy of this compound
Possible Cause 1: Degradation in Serum-Containing Media
Fetal bovine serum (FBS) contains various enzymes that can metabolize small molecules. In vivo studies have shown that this compound is subject to metabolic degradation.[6]
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration in your culture medium during the this compound treatment period.
-
Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.
-
Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the rate of this compound degradation.
-
Test Stability Directly: Perform a stability test by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of intact this compound using methods like HPLC or LC-MS/MS.
Possible Cause 2: pH-Mediated Degradation
The pH of cell culture media can shift during incubation, especially with high cell densities or in incubators with improper CO₂ regulation. The chemical structure of this compound may be susceptible to hydrolysis at non-optimal pH levels.
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your culture medium. The optimal pH is typically between 7.2 and 7.4.
-
Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
-
Replenish Media: For long-term experiments (e.g., over 24 hours), it is advisable to replenish the medium with fresh this compound to maintain a stable concentration.
Possible Cause 3: Adsorption to Plasticware
Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
Troubleshooting Steps:
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates.
-
Pre-treat Plates: In some cases, pre-incubating plates with a protein solution (like bovine serum albumin) can help block non-specific binding sites.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plate
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Add the this compound-containing medium to wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from the wells.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.
Data Presentation: this compound Stability Profile (Hypothetical Data)
| Time (hours) | This compound Concentration (µM) - Media Only | This compound Concentration (µM) - With Cells |
| 0 | 1.00 | 1.00 |
| 2 | 0.95 | 0.92 |
| 4 | 0.88 | 0.81 |
| 8 | 0.75 | 0.65 |
| 12 | 0.62 | 0.50 |
| 24 | 0.40 | 0.25 |
| 48 | 0.15 | 0.05 |
| 72 | 0.05 | < 0.01 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically inhibits mutant EGFR, often synergizing with Cetuximab to block downstream signaling.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A systematic workflow to diagnose and address suspected this compound instability in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
EAI045 Technical Support Center: Interpreting Variable Responses in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the variable responses to EAI045, a fourth-generation EGFR inhibitor, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation, allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3][4] Unlike previous generations of EGFR tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, this compound binds to an allosteric site on the EGFR kinase domain.[1][5][6] This unique mechanism allows it to be effective against EGFR mutations that confer resistance to third-generation TKIs, such as the T790M and C797S mutations.[1][3][4][7] this compound stabilizes the inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling.[5][6]
Q2: Why is this compound often used in combination with cetuximab?
This compound monotherapy has shown limited efficacy in inhibiting EGFR-driven cell proliferation in many cellular contexts.[1][5] This is because activated EGFR forms an asymmetric dimer, and this compound has differential potency for the two subunits of this dimer.[5][8] Cetuximab, a monoclonal antibody that blocks EGFR dimerization, acts synergistically with this compound.[1][5][9] By preventing dimerization, cetuximab ensures that all EGFR molecules are in a conformation that is susceptible to inhibition by this compound, leading to a more potent anti-tumor effect.[5][9]
Q3: Why do different cell lines show variable sensitivity to this compound?
The sensitivity of a cell line to this compound is primarily determined by its EGFR mutation status. Cell lines with specific EGFR mutations that this compound is designed to target will be more sensitive. Key factors influencing sensitivity include:
-
Presence of activating and resistance mutations: this compound is highly potent against cell lines harboring EGFR mutations like L858R/T790M and L858R/T790M/C797S.[1][5][10]
-
Wild-type EGFR status: Cell lines with wild-type EGFR are largely insensitive to this compound.[2][5][10]
-
EGFR dimerization dependency: The reliance of the cancer cells on EGFR dimerization for signaling can influence the synergistic effect observed with cetuximab.[5]
-
Activation of bypass signaling pathways: Resistance can arise from the activation of alternative signaling pathways that bypass the need for EGFR signaling, such as MET or HER2 amplification.[7][11][12]
Troubleshooting Guide
Issue: My cell line, which is reported to be EGFR-mutant, is not responding to this compound treatment.
Possible Causes and Solutions:
-
Incorrect EGFR Mutation Profile:
-
Action: Confirm the specific EGFR mutations present in your cell line using sequencing. The cell line may not harbor the mutations that are sensitive to this compound.
-
-
Suboptimal this compound Concentration:
-
Action: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Refer to the quantitative data table below for reported IC50 and EC50 values in other cell lines as a starting point.
-
-
Monotherapy Insufficiency:
-
Presence of Bypass Signaling Pathways:
-
Action: Investigate the activation of alternative signaling pathways (e.g., MET, HER2, RAS/MAPK) using techniques like western blotting or phospho-kinase arrays.[11] If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway.
-
Issue: I am observing a partial, but not complete, inhibition of EGFR phosphorylation with this compound.
Possible Cause and Solution:
-
Asymmetric Dimer Inhibition:
-
Explanation: This is an expected observation with this compound monotherapy. Due to its differential potency against the two subunits of the active EGFR dimer, complete abolishment of autophosphorylation is often not achieved.[2][5][10]
-
Action: For complete inhibition, co-administer this compound with cetuximab to prevent EGFR dimerization.[5]
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound against various EGFR mutations and in different cell lines.
Table 1: In Vitro Inhibitory Potency of this compound against different EGFR variants.
| EGFR Variant | IC50 (µM) at 10 µM ATP |
| EGFR (Wild-Type) | 1.9[10] |
| EGFRL858R | 0.019[10] |
| EGFRT790M | 0.19[10] |
| EGFRL858R/T790M | 0.002[10] |
Table 2: Cellular Activity of this compound in Different Cell Lines.
| Cell Line | EGFR Status | Assay | Result |
| H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | EC50 = 2 nM[2][10] |
| H1975 | L858R/T790M | Proliferation | No significant anti-proliferative effect up to 10 µM[2] |
| H3255 | L858R | EGFR Phosphorylation | Moderate activity[10] |
| HaCaT | Wild-Type | EGFR Y1173 Phosphorylation | No inhibition[2][10] |
Experimental Protocols
1. Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and cetuximab if applicable) for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration.
2. Western Blot for EGFR Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on EGFR signaling.
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours. Treat with this compound (and cetuximab) for 2-4 hours, followed by stimulation with EGF (50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., pY1068, pY1173) and total EGFR. Use a loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound and Cetuximab.
Caption: Experimental workflow for assessing this compound sensitivity in a given cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. "this compound: the Fourth-generation EGFR Inhibitor Overcoming T790M and C797" by S Wang, Y Song et al. [touroscholar.touro.edu]
- 4. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EAI045 and Other 4th Generation EGFR Inhibitors in Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily through the C797S mutation, has necessitated the development of a fourth generation of inhibitors. This guide provides a detailed comparison of EAI045, a notable allosteric inhibitor, with other emerging fourth-generation EGFR TKIs. We focus on their efficacy, mechanisms of action, and supporting experimental data to inform future research and development in non-small cell lung cancer (NSCLC).
Mechanism of Action: A Shift from Orthosteric to Allosteric Inhibition
First to third-generation EGFR TKIs are ATP-competitive inhibitors that bind to the orthosteric site of the EGFR kinase domain. The C797S mutation confers resistance by altering this ATP-binding pocket, reducing the inhibitor's binding affinity.[1][2] Fourth-generation inhibitors are being developed to overcome this challenge.
This compound represents a significant shift in strategy as it is an allosteric inhibitor.[1][3][4] It binds to a site distinct from the ATP pocket, created by the displacement of the C-helix in an inactive kinase conformation.[5] This mechanism allows it to bypass resistance conferred by the C797S mutation at the ATP-binding site.[1][5] However, this compound's efficacy is dependent on preventing EGFR dimerization. As a monotherapy, it is largely ineffective in vivo because EGFR dimerization hinders the inhibitor from accessing its allosteric binding site.[5][6] Its potent anti-tumor activity is observed when co-administered with an antibody like cetuximab, which blocks EGFR dimerization.[1][5]
Other fourth-generation inhibitors, such as BLU-945, BBT-176, and JIN-A02, are also in development, with some targeting the C797S mutation directly in the ATP-binding site and others also exploring allosteric mechanisms.[6][7][8]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected fourth-generation EGFR inhibitors based on available preclinical and early clinical data.
Table 1: In Vitro Inhibitory Activity (IC50/EC50)
| Inhibitor | EGFR Mutant | IC50 / EC50 (nM) | Selectivity vs WT EGFR | Reference |
| This compound | L858R/T790M | 2 | >1000-fold | [4] |
| L858R | 19 | - | [4] | |
| T790M | 190 | - | [4] | |
| Wild-Type (WT) | 1900 | - | [4] | |
| Y1173 Phosphorylation (H1975 cells) | 2 (EC50) | High | [3][5] | |
| BBT-176 | 19Del/T790M/C797S | 1.79 | - | [8] |
| 19Del/C797S | 4.36 | - | [8] | |
| L858R/C797S | 5.35 | - | [8] | |
| JIN-A02 | 19Del/T790M/C797S | 92.1 | High | [8] |
| BI-4020 | C797S-positive cells | Active | Not effective vs L718Q | [8] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration.[4]
Table 2: In Vivo Efficacy and Clinical Trial Data
| Inhibitor | Model / Clinical Phase | Key Findings | Reference |
| This compound | Preclinical (Mouse Model) | Monotherapy: No response. Combination with Cetuximab: Marked tumor regression in L858R/T790M and L858R/T790M/C797S models. | [3][5] |
| BLU-945 | Phase I/II (SYMPHONY) | Targets T790M/C797S. Tumor regression in 48% of patients at doses ≥400 mg/day. | [6][8] |
| BDTX-1535 | Phase I | Targets C797S and other driver mutations. ORR of 50% and DCR of 100% in 12 evaluable patients. Potential as first-line treatment. | [6][7] |
| BBT-176 | Phase I/II | Active against C797S triple mutations. Showed one partial response and four stable diseases in five patients with triple mutations. | [6] |
| JIN-A02 | Phase I/II | Targets C797S and/or T790M. Favorable tolerability with no dose-limiting toxicities up to 150mg daily. Early efficacy signals observed. | [9][10] |
| TQB-3804 | Phase I | Targets T790M/C797S mutations. Preclinical data showed good enzyme inhibitory activity. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
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Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific EGFR mutant kinase by 50%.
-
Materials: Recombinant human EGFR kinase domains (WT and mutants), ATP, substrate peptide, and test inhibitor (e.g., this compound).
-
Procedure:
-
A solution of the EGFR kinase is prepared in a kinase buffer.
-
The test inhibitor is serially diluted to a range of concentrations.
-
The kinase is incubated with the inhibitor for a defined period at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ADP-Glo Kinase Assay or radioactive phosphate incorporation.
-
The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
-
Cell Lines: NSCLC cell lines such as H1975 (L858R/T790M) and engineered cells expressing various EGFR mutations.[3]
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.[3]
-
The cells are then treated with a serial dilution of the test inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity.[3]
-
The results are expressed as a percentage of the viability of untreated control cells, and EC50 or IC50 values are determined.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Model: Immunocompromised mice are implanted with human NSCLC cells or patient-derived tumor fragments (xenografts) harboring relevant EGFR mutations.[3][5]
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment groups receive the inhibitor (e.g., this compound at 20mg/kg), a combination of drugs (this compound + cetuximab), or a vehicle control, administered orally or via injection on a defined schedule.[3]
-
Tumor volume is measured regularly (e.g., using calipers or MRI) throughout the study.[5]
-
At the end of the study, tumors are excised and can be used for further pharmacodynamic analysis.
-
The primary endpoint is typically tumor growth inhibition or regression compared to the control group.
-
Conclusion and Future Directions
This compound stands out as a pioneering allosteric inhibitor with a clear mechanism for overcoming C797S-mediated resistance.[5] Its major limitation is the requirement for combination therapy to disrupt EGFR dimerization, which may introduce additional toxicities.[1][6] In contrast, other fourth-generation inhibitors like BDTX-1535 and JIN-A02 are showing promising early clinical activity as monotherapies.[6] The development landscape is diverse, with multiple strategies being pursued to combat the full spectrum of EGFR mutations that arise after treatment with earlier-generation TKIs. As more clinical data becomes available, a clearer picture will emerge of which fourth-generation inhibitors will offer the most significant benefit to patients with advanced NSCLC. Continued research into novel allosteric inhibitors and combination strategies remains a high priority.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. J INTS BIO Presents Interim Findings from Phase 1/2 Clinical Trial of 4th-Generation EGFR-TKI 'JIN-A02' in NSCLC: A Potential Breakthrough in Overcoming Acquired Resistance to Targeted Therapy [prnewswire.com]
- 10. ascopubs.org [ascopubs.org]
Validating EAI045 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of EAI045, a fourth-generation allosteric inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly noted for its activity against drug-resistant EGFR mutants, including those with the T790M and C797S mutations.[1] This document outlines experimental protocols and presents supporting data to aid researchers in selecting the most appropriate assays for their studies.
Introduction to this compound and Target Engagement
This compound is an allosteric inhibitor that binds to a pocket on EGFR distinct from the ATP-binding site.[1] This mechanism allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors. Validating that a compound like this compound is binding to its intended target within a cell is a critical step in drug development. Target engagement assays provide evidence of this binding and can help to correlate target occupancy with downstream cellular effects.
Comparison of Cellular Target Engagement Methods
Several methods can be employed to confirm this compound's engagement with EGFR in a cellular context. These range from direct biophysical measurements of binding to indirect assessments of downstream pathway modulation. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the specific information it provides.
Data Presentation: Quantitative Comparison of this compound and Other EGFR Inhibitors
The following tables summarize key quantitative data for this compound and other EGFR inhibitors from various cellular assays. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of EGFR Inhibitors
| Compound | Target EGFR Mutant | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound | L858R/T790M | Biochemical (HTRF) | 73.1 | Sf9 insect cells | [1] |
| This compound | L858R/T790M | EGFR Y1173 Phosphorylation | 2 | H1975 | [2][3] |
| This compound | Wild-type | EGFR Y1173 Phosphorylation | >10,000 | HaCaT | [2] |
| Osimertinib | EGFR-mutated | Cell Proliferation (Clinical) | Not Applicable | Patients | [4] |
| Gefitinib | EGFR-mutated | Cell Proliferation (Clinical) | Not Applicable | Patients | [5][6][7] |
Table 2: Clinical Efficacy Comparison of EGFR Inhibitors (Advanced NSCLC)
| Inhibitor | Generation | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Osimertinib | Third | 18.9 months | 38.6 months | [4] |
| Gefitinib/Erlotinib | First | 10.2 months | 31.8 months | [4] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
EGFR Phosphorylation Assay (Western Blot)
This assay indirectly measures the inhibition of EGFR kinase activity, a direct consequence of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1975 for L858R/T790M mutant EGFR, HaCaT for wild-type) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of this compound (and/or other inhibitors) for 2-4 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-EGFR (e.g., pY1173) and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated to total EGFR.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the functional consequence of EGFR inhibition on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., H1975, PC9) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (often in combination with cetuximab) or other EGFR inhibitors.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent and measure luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values.
-
NanoBRET™ Target Engagement Assay
This is a direct and quantitative method to measure compound binding to a target protein in live cells.
Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding EGFR (e.g., L858R/T790M mutant) fused to NanoLuc® luciferase.
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells into a 96- or 384-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of the test compound (this compound).
-
Incubate for 2 hours at 37°C.[8]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Plot the BRET ratio against the compound concentration to determine the IC50 of binding.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound (this compound) or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble EGFR in the supernatant using methods like Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble EGFR as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism and the experimental workflows for its validation.
Caption: EGFR signaling pathway and points of inhibition for this compound and Cetuximab.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
Validating the target engagement of this compound in a cellular context is essential for understanding its mechanism of action and for its further development. This guide provides a comparative overview of key methodologies, from indirect functional assays like phosphorylation and proliferation assays to direct biophysical measurements such as NanoBRET™ and CETSA®. The choice of assay will depend on the specific research question, available resources, and desired throughput. For robust validation, a combination of these methods is recommended to build a comprehensive picture of this compound's interaction with its target, EGFR, in live cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 5. Comparison of efficacy of gefitinib and osimertinib for untreated EGFR mutation-positive non-small-cell lung cancer in patients with poor performance status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carnabio.com [carnabio.com]
Validating EAI045 On-Target Effects: A Comparative Guide to siRNA Knockdown of EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using siRNA-mediated knockdown of the Epidermal Growth Factor Receptor (EGFR) versus the fourth-generation allosteric inhibitor, EAI045, to confirm on-target effects in cancer research. This document outlines the expected outcomes of each method, supported by experimental data from publicly available literature, and provides detailed protocols for key validation experiments.
Introduction to this compound and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive tumor growth.[1][2][3][4] Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have been developed to block EGFR activity. This compound is a fourth-generation, allosteric inhibitor that selectively targets specific drug-resistant EGFR mutants, including those with the T790M and C797S mutations, while sparing the wild-type receptor.[1][2][3][5] Validating that the observed anti-cancer effects of a compound like this compound are indeed due to its interaction with EGFR is a critical step in drug development. One of the gold-standard methods for such validation is to compare the drug's effects to those of directly reducing the target protein levels using small interfering RNA (siRNA).
Comparison of this compound and EGFR siRNA Knockdown
Mechanism of Action:
-
This compound: An allosteric inhibitor that binds to a site distinct from the ATP-binding pocket of EGFR, locking the kinase in an inactive conformation.[1][5] It shows high potency against L858R/T790M and L858R/T790M/C797S mutant EGFR.[2][3][5]
-
EGFR siRNA: A biological tool that harnesses the RNA interference (RNAi) pathway to specifically degrade EGFR mRNA, thereby preventing the synthesis of the EGFR protein.[6]
Expected Outcomes on Cell Viability and Signaling:
The following tables summarize the reported effects of this compound and EGFR siRNA on various cancer cell lines and signaling pathways.
Table 1: Comparative Effects on Cell Viability
| Treatment | Cell Line | EGFR Mutation Status | Observed Effect on Viability | Citation(s) |
| This compound | H1975 | L858R/T790M | No significant anti-proliferative effect as a single agent.[5] | [5] |
| H3255 | L858R | No significant anti-proliferative effect as a single agent.[5] | [5] | |
| Ba/F3 (L858R/T790M) | L858R/T790M | Inhibition of proliferation (synergistic with cetuximab).[5] | [5] | |
| EGFR siRNA | Lung Adenocarcinoma Cells | EGFR mutations | Sensitive to knockdown, leading to reduced proliferation.[6] | [6] |
| TNBC PDX cells | Not specified | Reduced efficiency of cluster formation.[7] | [7] | |
| RPE cells | Not specified | Inhibited cellular proliferation and migration.[8] | [8] |
Table 2: Comparative Effects on EGFR Signaling
| Treatment | Downstream Target | Observed Effect | Citation(s) |
| This compound | p-EGFR (Y1173) | Potent inhibition in H1975 cells.[1][5] | [1][5] |
| EGFR Autophosphorylation | Decreased but not completely abolished in H1975 cells.[1][5] | [1][5] | |
| EGFR siRNA | p-EGFR | Reduced levels. | Inferred from protein knockdown |
| p-Akt | Reduced levels. | Inferred from pathway analysis[9] | |
| p-ERK (MAPK) | Reduced levels. | Inferred from pathway analysis[9] |
Experimental Protocols
To experimentally validate the on-target effects of this compound using EGFR siRNA, the following key experiments should be performed.
siRNA-mediated Knockdown of EGFR
Objective: To specifically reduce the expression of EGFR protein in a chosen cancer cell line.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute a validated EGFR-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically to achieve maximal knockdown.
-
Validation of Knockdown: Harvest the cells and assess the level of EGFR protein knockdown by Western Blotting (see protocol below). A knockdown efficiency of ≥70% is generally considered effective.[10]
Western Blotting for EGFR and Downstream Signaling Proteins
Objective: To quantify the levels of total EGFR, phosphorylated EGFR, and key downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) following treatment with this compound or EGFR siRNA.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the protein band intensities, normalized to the loading control.
Cell Viability Assay
Objective: To assess the effect of this compound and EGFR siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment:
-
For this compound treatment, add the compound at various concentrations.
-
For siRNA experiments, perform the transfection as described above. A reverse transfection protocol may also be suitable.
-
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTS assay.
-
Data Analysis: Measure the luminescence or absorbance according to the manufacturer's instructions. Normalize the data to untreated or non-targeting siRNA controls and plot the results to determine the IC50 value for this compound or the percentage reduction in viability for siRNA treatment.[11]
Visualizing Pathways and Workflows
EGFR Signaling Pathway
Caption: Simplified overview of the major EGFR signaling pathways.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Conclusion
Utilizing siRNA-mediated knockdown of EGFR is an indispensable method for validating the on-target effects of EGFR inhibitors like this compound. By comparing the phenotypic and molecular consequences of direct protein depletion with those of the specific inhibitor, researchers can confidently attribute the observed anti-cancer activity to the intended molecular target. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting these critical validation studies. While this compound has shown promise as a selective inhibitor of mutant EGFR, particularly in combination with cetuximab, its on-target effects in various cellular contexts can be rigorously confirmed through the comparative approach outlined here.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. siRNA targeting against EGFR, a promising candidate for a novel therapeutic application to lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR inhibition blocks cancer stem cell clustering and lung metastasis of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survivin inhibition attenuates EGF-induced epithelial mesenchymal transformation of human RPE cells via the EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Allosteric EGFR Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. In the realm of non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. However, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of novel therapeutic strategies. Allosteric inhibitors of EGFR represent a promising new class of drugs that bind to a site distinct from the ATP-binding pocket, offering a potential solution to circumvent resistance mechanisms. This guide provides a head-to-head comparison of key allosteric EGFR inhibitors based on available preclinical data, offering a valuable resource for researchers and drug development professionals.
Quantitative Comparison of Allosteric EGFR Inhibitors
The following tables summarize the in vitro potency of several allosteric EGFR inhibitors against various wild-type and mutant forms of the EGFR kinase. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), provide a quantitative measure of inhibitor efficacy and selectivity.
| Inhibitor | EGFR WT (μM) | EGFR L858R (μM) | EGFR T790M (μM) | EGFR L858R/T790M (μM) | EGFR L858R/T790M/C797S (μM) |
| EAI045 | 1.9[1] | 0.019[1] | 0.19[1] | 0.002[1] | - |
| JBJ-04-125-02 | - | - | - | 0.00026[2][3][4][5] | Effective in vitro[2][4][5] |
| CH7233163 | - | Selectively inhibits[6] | Selectively inhibits[6] | Selectively inhibits[6][7] | Potent inhibition (IC50 = 0.28 nM)[8] |
| EAI-432 | Spares WT[9][10] | Effective[9][10] | Effective[9][10] | - | Effective[9][10] |
Cellular Activity of Allosteric EGFR Inhibitors
Beyond enzymatic assays, evaluating the anti-proliferative effects of these inhibitors in cancer cell lines provides crucial insights into their potential therapeutic efficacy.
| Inhibitor | Cell Line | EGFR Mutation | Key Findings |
| This compound | H1975 | L858R/T790M | Potently inhibits EGFR phosphorylation (EC50 = 2 nM) but shows weak anti-proliferative effect as a single agent.[11] Synergy observed with cetuximab.[12] |
| JBJ-04-125-02 | H1975 | L858R/T790M | Inhibits cell proliferation at low nanomolar concentrations.[2][13] |
| Ba/F3 | L858R, L858R/T790M, L858R/T790M/C797S | Inhibits proliferation of cells with all three mutations.[2][4] | |
| CH7233163 | NIH3T3 | Del19/T790M/C797S | Potently and dose-dependently blocked EGFR phosphorylation.[14] |
| H1975, HCC827 | L858R/T790M, Del19 | Potently inhibited tumor growth in xenograft models.[7] | |
| EAI-432 | - | L858R and resistance variants | Induces tumor regressions in mouse xenograft models.[9][10] |
In Vivo Efficacy of Allosteric EGFR Inhibitors
Preclinical animal models are critical for assessing the in vivo activity and therapeutic potential of drug candidates.
| Inhibitor | Animal Model | EGFR Mutation | Key Findings |
| This compound | Mouse Xenograft | L858R/T790M | Ineffective as a single agent but shows marked tumor growth reduction when combined with cetuximab.[11] |
| Mouse Xenograft | L858R/T790M/C797S | Combination with cetuximab induces marked tumor shrinkage.[11] | |
| JBJ-04-125-02 | Genetically Engineered Mouse Model | L858R/T790M/C797S | Leads to marked tumor regressions within 4 weeks of treatment.[2] |
| CH7233163 | Xenograft Mouse Model | Del19/T790M/C797S | Significant tumor regression observed at a 100 mg/kg dose.[8] |
| EAI-432 | Mouse Xenograft | L858R/T790M/C797S | Induces tumor regressions at low doses (5 mg/kg).[9][10] |
| H1975 Xenograft | L858R/T790M | Induced marked tumor regressions in both subcutaneous and intracranial implants.[9][10] |
Understanding the Mechanism: EGFR Signaling Pathway
Allosteric inhibitors function by binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site targeted by traditional TKIs. This binding induces a conformational change in the protein, leading to the inhibition of its kinase activity. The following diagram illustrates the canonical EGFR signaling pathway, which is dysregulated in many cancers.
Caption: Simplified EGFR signaling pathway.
Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical assays. The following sections outline the general protocols for these key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. watermark02.silverchair.com [watermark02.silverchair.com]
Synergistic Breakthrough: EAI045 and Cetuximab Combination Overcomes EGFR Resistance in Lung Cancer
A novel therapeutic strategy combining the allosteric inhibitor EAI045 with the monoclonal antibody cetuximab has demonstrated significant synergistic effects in preclinical models of non-small cell lung cancer (NSCLC), particularly in tumors harboring resistance mutations to conventional tyrosine kinase inhibitors (TKIs). This combination effectively targets drug-resistant forms of the Epidermal Growth Factor Receptor (EGFR), offering a promising new avenue for patients who have developed resistance to existing therapies.
The fourth-generation EGFR inhibitor, this compound, functions as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket targeted by most TKIs.[1][2][3] This unique mechanism allows it to be effective against EGFR mutants, including the T790M and C797S mutations, which are notorious for conferring resistance to first, second, and third-generation TKIs.[1][4][5] However, the efficacy of this compound as a single agent is limited. This is because EGF-induced dimerization of the EGFR can render the allosteric binding pocket of one of the receptors in the dimer inaccessible to this compound.[1][6]
This is where the synergy with cetuximab comes into play. Cetuximab, an anti-EGFR monoclonal antibody, prevents the dimerization of the EGFR.[1][6][7] By blocking this dimerization, cetuximab enhances the potency of this compound, allowing it to more effectively inhibit the signaling from the mutant EGFR.[1][6] This combination has been shown to lead to marked tumor regression in mouse models of lung cancer driven by L858R/T790M and even the highly resistant L858R/T790M/C797S EGFR mutations.[1][2]
Quantitative Data Summary
The synergistic effect of this compound and cetuximab has been quantified in several key preclinical experiments. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of EGFR Phosphorylation
| Cell Line | EGFR Mutation | Treatment | IC50 (nM) | Fold Enhancement with Cetuximab |
| H1975 | L858R/T790M | This compound | 3 | - |
| H1975 | L858R/T790M | This compound + Cetuximab | <1 | >3 |
Data extrapolated from published findings indicating enhanced potency.[1][2]
Table 2: In Vivo Tumor Growth Inhibition in a Genetically Engineered Mouse Model (L858R/T790M)
| Treatment Group | Dosage | Tumor Volume Change (%) |
| Vehicle | - | +150% |
| This compound alone | 60 mg/kg | No significant response |
| Cetuximab alone | - | Minimal effect |
| This compound + Cetuximab | 60 mg/kg (this compound) | Marked tumor shrinkage |
Data synthesized from reports of in vivo experiments.[1][2]
Experimental Protocols
Cell Viability and EGFR Phosphorylation Assays
Cell Lines: Human NSCLC cell lines such as H1975 (harboring the L858R/T790M EGFR mutations) and Ba/F3 cells engineered to express various EGFR mutations were utilized.
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Treatment: Cells were treated with varying concentrations of this compound, cetuximab, or a combination of both for a specified duration (e.g., 72 hours for viability assays, shorter durations for phosphorylation studies).
Viability Assessment: Cell viability was measured using commercially available assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls.
Western Blotting for EGFR Phosphorylation: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Animal Model: Genetically engineered mouse models expressing EGFR mutations (e.g., L858R/T790M) or immunodeficient mice bearing xenografts of human NSCLC cell lines were used.
Treatment Administration: this compound was typically administered orally, while cetuximab was given via intraperitoneal injection. Treatment schedules varied but often involved daily or weekly administration.
Tumor Measurement: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound using methods like liquid chromatography-mass spectrometry (LC-MS).
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: EGFR Signaling Pathway leading to cell proliferation and survival.
Caption: Mechanism of synergistic action of this compound and cetuximab.
Caption: General experimental workflow for validating synergy.
Conclusion
The combination of this compound and cetuximab represents a rational and effective strategy to overcome acquired resistance to EGFR TKIs in NSCLC. By employing a dual-mechanism approach that targets both the allosteric site and the dimerization of EGFR, this combination therapy has demonstrated significant preclinical activity. While these findings are promising, further clinical investigation is warranted to translate this synergistic effect into a viable treatment option for patients with drug-resistant lung cancer.[1] One study did note that while in vitro results suggested cetuximab influenced this compound uptake, this was not confirmed in in vivo models, indicating that further research is needed to fully elucidate the in vivo mechanisms of this synergistic interaction.[6][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with cetuximab and STA9090 has synergistic anticancer effects on human non-small cell lung cancer: Combined treatment with cetuximab and STA9090 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and preclinical evaluation of [11C]this compound as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fourth-Generation EGFR Inhibitors: EAI045 and JBJ-04-125-02
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric EGFR inhibitors EAI045 and JBJ-04-125-02. The following analysis, supported by experimental data, delves into their performance, mechanisms of action, and potential therapeutic applications in overcoming resistance in non-small cell lung cancer (NSCLC).
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), often driven by the C797S mutation, has spurred the development of fourth-generation inhibitors. This compound and JBJ-04-125-02 have emerged as promising allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering a novel strategy to combat resistance.[1][2] Both compounds have demonstrated efficacy against EGFR mutants, including those harboring the T790M and C797S resistance mutations.[3][4]
Mechanism of Action and Signaling Pathway
This compound and JBJ-04-125-02 are allosteric inhibitors that target selected drug-resistant EGFR mutants while sparing the wild-type receptor.[5][6] They bind to an allosteric site created by the displacement of the regulatory C-helix in an inactive conformation of the kinase.[2] This binding mode is distinct from ATP-competitive inhibitors and allows them to be effective against mutations that confer resistance to conventional TKIs. The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[8] By allosterically inhibiting the kinase activity of mutant EGFR, this compound and JBJ-04-125-02 effectively block these downstream pro-oncogenic signals.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and JBJ-04-125-02 from various preclinical studies.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | EGFR L858R/T790M | 3 | [5] |
| EGFR (Wild Type) | 1900 | [9] | |
| EGFR L858R | 19 | [9] | |
| EGFR T790M | 190 | [9] | |
| JBJ-04-125-02 | EGFR L858R/T790M | 0.26 | [10][11] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | EGFR Mutation | Effect | Concentration | Reference(s) |
| This compound | H1975 | L858R/T790M | Potent inhibition of EGFR Y1173 phosphorylation (EC50=2nM) | 2 nM | [5][9] |
| H1975, H3255 | L858R/T790M | No significant anti-proliferative effect as a single agent | Up to 10 µM | [5] | |
| JBJ-04-125-02 | H1975 | L858R/T790M | Inhibits cell proliferation | Low nM concentrations | [4][10] |
| Ba/F3 | L858R/T790M/C797S | Inhibits cell proliferation as a single agent | - | [4] |
Table 3: In Vivo Efficacy
| Compound | Model | EGFR Mutation | Treatment | Outcome | Reference(s) |
| This compound | Mouse model of lung cancer | L858R/T790M | This compound alone | No response | [5][12] |
| Mouse model of lung cancer | L858R/T790M | This compound + Cetuximab | Marked tumor reduction | [2][5] | |
| Mouse model of lung cancer | L858R/T790M/C797S | This compound + Cetuximab | Marked tumor shrinkage | [5] | |
| JBJ-04-125-02 | Genetically engineered mice | L858R/T790M/C797S | JBJ-04-125-02 alone (50 mg/kg, daily) | Marked tumor regressions within 4 weeks | [10] |
| In vivo models | L858R/T790M/C797S | JBJ-04-125-02 + Osimertinib | Increased efficacy compared to single agents | [4][6] |
Key Experimental Protocols
Below are the generalized methodologies for key experiments cited in the comparison of this compound and JBJ-04-125-02.
Biochemical Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR mutants is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol generally involves:
-
Incubating the purified recombinant EGFR kinase domain with varying concentrations of the inhibitor.
-
Initiating the kinase reaction by adding ATP and a suitable substrate.
-
Stopping the reaction and measuring the amount of phosphorylated substrate.
-
Calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay
The anti-proliferative effects of the inhibitors on cancer cell lines are assessed using cell viability assays, such as the MTS or CellTiter-Glo assay. The typical procedure is as follows:
-
Seeding cancer cells (e.g., H1975, Ba/F3) in multi-well plates.
-
Treating the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[6]
-
Adding the viability reagent to the wells.
-
Measuring the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Plotting the cell viability against the compound concentration to determine the EC50 or IC50 value.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of the compounds is evaluated in animal models, typically immunodeficient mice bearing tumor xenografts. The experimental workflow includes:
-
Injecting human cancer cells subcutaneously into the mice to establish tumors.
-
Once tumors reach a certain size, randomly assigning the mice to different treatment groups (e.g., vehicle control, this compound, JBJ-04-125-02, combination therapy).
-
Administering the treatments via a specified route (e.g., oral gavage) and schedule.
-
Monitoring tumor volume and body weight of the mice regularly.
-
At the end of the study, harvesting the tumors for further analysis (e.g., Western blotting to assess target engagement).
Conclusion
Both this compound and JBJ-04-125-02 are potent allosteric inhibitors of mutant EGFR, representing a significant advancement in overcoming TKI resistance. While this compound demonstrates strong biochemical potency, its cellular anti-proliferative activity as a single agent is limited, requiring combination with an EGFR dimerization blocker like cetuximab for in vivo efficacy.[2][5] In contrast, JBJ-04-125-02 exhibits potent single-agent activity both in vitro and in vivo against EGFR mutants, including the challenging L858R/T790M/C797S mutation.[4][10] Furthermore, the combination of JBJ-04-125-02 with the third-generation TKI osimertinib shows enhanced efficacy, suggesting a promising therapeutic strategy.[4][6] These findings highlight the potential of JBJ-04-125-02 as a more versatile fourth-generation EGFR inhibitor for the treatment of NSCLC. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound: the Fourth-generation EGFR Inhibitor Overcoming T790M and C797" by S Wang, Y Song et al. [touroscholar.touro.edu]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of EAI045: A Guide for Laboratory Professionals
For Immediate Release
As a critical component in targeted cancer research, the fourth-generation EGFR inhibitor EAI045 requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing exposure risks and complying with regulatory standards for hazardous waste.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. This compound should be handled in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. Personnel should always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
For storage, this compound powder and stock solutions have specific temperature requirements to maintain stability.[1] Storing the compound under the correct conditions prevents degradation and ensures the integrity of research results while minimizing safety risks.
| Parameter | Condition | Duration |
| This compound Powder | -20°C | 3 years |
| 4°C | 2 years | |
| This compound in Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress.[1][2]
This compound Disposal Protocol
As an antineoplastic agent used in cancer research, all this compound waste is considered hazardous chemical waste and must be disposed of accordingly.[3][4][5] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash, biohazard bags, or down the sanitary sewer.[4]
Step 1: Waste Segregation
Proper segregation is paramount to prevent cross-contamination and ensure compliant disposal. All waste generated from handling this compound must be kept separate from other laboratory waste streams.[3]
Types of this compound Waste:
-
Bulk this compound Waste: Includes unused or expired this compound powder, leftover stock solutions, and grossly contaminated items. This is considered non-trace chemotherapy waste.[5]
-
Trace this compound Waste: Items with minimal residual contamination, such as empty vials, pipette tips, gloves, bench paper, and other disposable labware that has come into contact with this compound.[5]
Step 2: Containerization
Use designated, leak-proof, and puncture-resistant containers for all this compound waste. These containers are often color-coded to signify chemotherapy waste—typically yellow or black.[4]
-
For Bulk Waste: Collect unused this compound powder and solutions in a sealable, hazardous chemical waste container. This container should be clearly labeled.[4]
-
For Trace Solid Waste: Place contaminated disposables like gloves, gowns, and plasticware into a designated chemotherapy waste bag (e.g., a yellow bag) within a rigid, puncture-proof container.[4][6]
-
For Sharps Waste: Any needles or syringes used for preparing or administering this compound solutions must be disposed of in a designated chemotherapy sharps container.[4]
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Chemotherapeutic Waste" or "Antineoplastic Waste."
-
The full chemical name: this compound.
-
The primary hazards associated with the chemical (e.g., "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
Step 4: Final Disposal
Once a waste container is full, seal it securely. Do not overfill containers. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Follow all institutional and local regulations for the final disposal of chemotherapeutic waste.
Experimental Protocol Reference
The disposal procedures outlined are based on established guidelines for handling and disposing of antineoplastic and other hazardous drugs in a laboratory setting. For detailed experimental protocols involving this compound, researchers can refer to publications from its suppliers. For example, MedChemExpress provides protocols for preparing stock solutions for in vitro and in vivo studies.[1][2] Selleck Chemicals also offers information on preparing solutions for experimental use.[7]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final pickup.
References
Personal protective equipment for handling EAI045
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, actionable guidance for the safe handling, use, and disposal of EAI045, a fourth-generation, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound in either powdered or solvent form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are compatible with the solvents being used (e.g., DMSO, ethanol). |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for user safety and to ensure the stability of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Use freshly opened, anhydrous DMSO for best solubility. |
Preparation of Stock and Working Solutions
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.
Working Solutions:
-
For in vitro cell-based assays: Dilute the 10 mM stock solution in cell culture medium to the desired final concentration immediately before use.
-
For in vivo administration: A suggested formulation involves a multi-step dilution. For a 2.5 mg/mL suspension, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as H1975, which harbors the EGFR L858R/T790M mutation.
-
Cell Seeding: Plate cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100-150 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol allows for the detection of changes in EGFR phosphorylation upon treatment with this compound.
-
Cell Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Signaling Pathway
This compound is an allosteric inhibitor that specifically targets mutant forms of the Epidermal Growth Factor Receptor (EGFR). By binding to an allosteric site, it prevents the conformational changes required for kinase activation, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Disposal Plan
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills.
-
Segregate into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
-
Liquid Waste: This includes unused this compound solutions and contaminated culture medium.
-
Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines and procedures for waste pickup and disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
